4-Acetamidoantipyrine-d3
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trideuterio-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-9-12(14-10(2)17)13(18)16(15(9)3)11-7-5-4-6-8-11/h4-8H,1-3H3,(H,14,17)/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAGWXKSCXPNNZ-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of 4-Acetamidoantipyrine-d3 in Modern Drug Metabolism Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of drug metabolism and pharmacokinetics (DMPK), the precise quantification of drug metabolites is paramount for understanding the efficacy, safety, and disposition of a therapeutic agent. 4-Acetamidoantipyrine (AAA) is a major metabolite of the widely used analgesic and antipyretic drug, metamizole (B1201355) (also known as dipyrone). Accurate measurement of AAA in biological matrices is crucial for comprehensive pharmacokinetic profiling. This technical guide delves into the pivotal role of its deuterated analog, 4-Acetamidoantipyrine-d3 (AAA-d3), in modern bioanalytical methodologies, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Stable isotope-labeled internal standards, such as this compound, are the gold standard in quantitative bioanalysis.[1][2] Their use significantly enhances the accuracy, precision, and robustness of analytical methods by compensating for variability during sample preparation and analysis.[1] This guide will provide an in-depth overview of the principles behind using AAA-d3, detailed experimental considerations, and the metabolic context of its parent drug, metamizole.
The Principle of Stable Isotope Dilution and the Role of this compound
The core of quantitative bioanalysis using LC-MS/MS relies on the principle of stable isotope dilution. A known amount of the stable isotope-labeled analog of the analyte, in this case, this compound, is added to the biological sample at the beginning of the analytical process.[3]
Key Advantages of Using this compound:
-
Physicochemical Similarity: this compound is chemically and physically almost identical to the non-labeled 4-Acetamidoantipyrine. This ensures that both compounds behave similarly during sample extraction, chromatography, and ionization in the mass spectrometer.[1]
-
Co-elution: Ideally, the deuterated internal standard co-elutes with the analyte during liquid chromatography. This simultaneous passage through the analytical column ensures that both compounds experience the same matrix effects and ionization suppression or enhancement, which are common challenges in complex biological samples.[1]
-
Correction for Variability: Any loss of the analyte during sample processing will be mirrored by a proportional loss of the internal standard. Similarly, fluctuations in instrument response will affect both the analyte and the internal standard equally. By measuring the ratio of the analyte's signal to the internal standard's signal, these variations can be effectively normalized, leading to highly accurate and precise quantification.[4]
-
Mass Discrimination: The key difference between 4-Acetamidoantipyrine and its d3-labeled counterpart is their mass. The mass spectrometer can easily distinguish between the two based on their different mass-to-charge ratios (m/z), allowing for simultaneous but distinct detection.
Metabolic Pathway of Metamizole
Understanding the metabolic pathway of metamizole is essential to appreciate the significance of quantifying its metabolites. Metamizole is a prodrug that is rapidly hydrolyzed in the gastrointestinal tract to its first active metabolite, 4-methylaminoantipyrine (MAA). MAA is then further metabolized in the liver through two main pathways: demethylation to another active metabolite, 4-aminoantipyrine (B1666024) (AA), and oxidation to 4-formylaminoantipyrine (B29614) (FAA). Finally, 4-aminoantipyrine is acetylated by the polymorphic enzyme N-acetyltransferase 2 (NAT2) to form the inactive terminal metabolite, 4-Acetamidoantipyrine (AAA).
Metabolic pathway of Metamizole to its major metabolites.
Experimental Protocols and Methodologies
Sample Preparation
The goal of sample preparation is to extract the analyte and internal standard from the biological matrix (e.g., plasma, urine) and remove interfering substances. Protein precipitation is a common and effective method.
Detailed Protocol for Protein Precipitation:
-
Thaw frozen biological samples (e.g., plasma) at room temperature.
-
Vortex the samples to ensure homogeneity.
-
In a clean microcentrifuge tube, add a specific volume of the sample (e.g., 100 µL).
-
Add a known amount of the internal standard working solution (this compound in a suitable solvent like methanol) to each sample, calibrator, and quality control sample.
-
Add a protein precipitating agent, typically 3 volumes of cold acetonitrile (B52724) or methanol, to the sample.
-
Vortex the mixture vigorously for approximately 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the dried residue in a specific volume of the mobile phase (e.g., 100 µL) for injection into the LC-MS/MS system.
Liquid Chromatography
The chromatographic separation is crucial for separating the analyte and internal standard from other endogenous components of the sample matrix. A reversed-phase C18 column is commonly used for this purpose.
| Parameter | Typical Value |
| Column | C18, e.g., 50 x 2.1 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 30 - 40 °C |
| Gradient | A gradient elution is typically used to ensure good peak shape and separation. For example: Start with 5% B, ramp up to 95% B over a few minutes, hold, and then return to initial conditions for column re-equilibration. |
Tandem Mass Spectrometry (MS/MS)
The mass spectrometer is used for the detection and quantification of the analyte and internal standard. It is operated in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[6] In MRM, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
Predicted MRM Transitions:
Based on the molecular weight of 4-Acetamidoantipyrine (245.28 g/mol ) and its deuterated analog, and the fragmentation patterns of similar compounds, the following MRM transitions can be predicted.[7] The optimal collision energies would need to be determined experimentally.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 4-Acetamidoantipyrine (AAA) | 246.1 | To be determined |
| This compound (AAA-d3) | 249.1 | To be determined |
Note: The precursor ion is the protonated molecule [M+H]⁺. The product ions would be characteristic fragments resulting from collision-induced dissociation. For a related compound, 4-methylaminoantipyrine (MAA), the transition m/z 218.2 → 56.2 is used, and for its d3 analog, m/z 221.2 → 56.2 is used.[5] This suggests that a stable fragment is often monitored.
Workflow for Bioanalytical Method Development and Validation
The development and validation of a bioanalytical method using this compound should follow a structured approach to ensure its reliability and compliance with regulatory guidelines.
Workflow for bioanalytical method development and sample analysis.
Quantitative Data Summary
The following table summarizes key quantitative parameters for a typical LC-MS/MS method for the analysis of metamizole metabolites. While specific data for this compound is inferred, the parameters for related compounds provide a strong reference.
| Parameter | 4-Methylaminoantipyrine (MAA)[5] | 4-Methylaminoantipyrine-d3 (MAA-d3)[5] | 4-Acetamidoantipyrine (AAA) (Predicted) | This compound (AAA-d3) (Predicted) |
| Molecular Weight ( g/mol ) | 217.27 | 220.30 | 245.28 | 248.31 |
| Precursor Ion (m/z) [M+H]⁺ | 218.2 | 221.2 | 246.1 | 249.1 |
| Product Ion (m/z) | 56.2 | 56.2 | To be determined | To be determined |
Conclusion
This compound plays a critical and indispensable role in the accurate and reliable quantification of 4-Acetamidoantipyrine in drug metabolism studies. Its use as an internal standard in LC-MS/MS bioanalysis, based on the principle of stable isotope dilution, allows researchers and drug development professionals to overcome the challenges of sample matrix effects and analytical variability. This leads to high-quality pharmacokinetic data, which is essential for making informed decisions throughout the drug development pipeline. The methodologies and principles outlined in this guide provide a comprehensive framework for the effective implementation of this compound in modern drug metabolism research.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lcms.cz [lcms.cz]
- 5. 4-Methylamino antipyrine determination in human plasma by high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. forensicrti.org [forensicrti.org]
- 7. 4-Acetylaminoantipyrine | C13H15N3O2 | CID 65743 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of 4-Acetamidoantipyrine-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, purification, and characterization of 4-Acetamidoantipyrine-d3, a deuterated analog of a metabolite of the drug metamizole. The incorporation of deuterium (B1214612) at the acetyl group provides a valuable tool for metabolic studies, pharmacokinetic research, and as an internal standard in mass spectrometry-based bioanalytical assays.
Synthesis of this compound
The synthesis of this compound is achieved through the N-acetylation of 4-aminoantipyrine (B1666024) with a deuterated acetylating agent, typically acetic anhydride-d6. This reaction is a straightforward and efficient method for introducing the deuterium-labeled acetyl group.
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis
Materials:
-
4-Aminoantipyrine
-
Acetic anhydride-d6
-
Pyridine (anhydrous)
-
Dichloromethane (B109758) (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-aminoantipyrine (1.0 equivalent) in anhydrous pyridine.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add acetic anhydride-d6 (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol.
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification of this compound
Purification of the crude product is essential to remove unreacted starting materials and byproducts. Recrystallization is a common and effective method for obtaining high-purity this compound.
Experimental Protocol: Recrystallization
Materials:
-
Crude this compound
-
Deionized water
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If necessary, filter the hot solution to remove any insoluble impurities.
-
Slowly add deionized water to the hot ethanol solution until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol-water mixture.
-
Dry the purified crystals under vacuum.
Characterization and Data Presentation
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
Analytical Methods Workflow
Caption: Analytical workflow for this compound.
Quantitative Data Summary
| Parameter | Specification |
| Molecular Formula | C₁₃H₁₂D₃N₃O₂ |
| Molecular Weight | 248.30 g/mol |
| Appearance | White to off-white solid |
| Purity (HPLC) | ≥98% |
| Deuterium Incorporation | ≥98% |
| Melting Point | 200-203 °C (for non-deuterated) |
High-Performance Liquid Chromatography (HPLC)
An HPLC method can be adapted for the purity analysis of this compound.
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for confirming the structure and the position of deuterium labeling.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| C=O (amide) | - | ~170 |
| C=O (pyrazolone) | - | ~162 |
| C-N (pyrazolone) | - | ~153 |
| Phenyl C-N | - | ~134 |
| Phenyl CH | ~7.3 - 7.6 | ~125 - 129 |
| C=C (pyrazolone) | - | ~124 |
| N-CH₃ | ~3.3 | ~35 |
| C-CH₃ | ~2.3 | ~11 |
| NH | ~8.0 - 9.0 | - |
| CD₃ | Not observed | ~24 (multiplet) |
Note: The signal for the acetyl protons (CH₃) at ~2.2 ppm in the non-deuterated compound will be absent in the ¹H NMR spectrum of the deuterated analog. The corresponding carbon signal in the ¹³C NMR spectrum will appear as a multiplet due to coupling with deuterium.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the deuterated compound and the degree of deuterium incorporation.
Table 3: Mass Spectrometry Data
| Ionization Mode | Expected m/z | Fragment |
| ESI+ | 249.14 | [M+H]⁺ |
| ESI+ | 271.12 | [M+Na]⁺ |
| ESI- | 247.13 | [M-H]⁻ |
Signaling Pathways and Logical Relationships
4-Acetamidoantipyrine is a metabolite of metamizole. The use of the deuterated analog is primarily for analytical purposes to trace the metabolic fate of the parent drug.
physical and chemical properties of 4-Acetamidoantipyrine-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Acetamidoantipyrine-d3, a deuterated isotopologue of a key metabolite of the analgesic drug metamizole (B1201355) (dipyrone). This document details its synthesis, analytical methodologies, metabolic pathways, and its critical role as an internal standard in pharmacokinetic and toxicological studies.
Core Physical and Chemical Properties
This compound, also known as N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide-d3, is the deuterated form of 4-Acetamidoantipyrine. The deuterium (B1214612) labeling on the acetyl group makes it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart.
Table 1: Physical and Chemical Data for this compound
| Property | Value | References |
| Molecular Formula | C₁₃H₁₂D₃N₃O₂ | [1] |
| Molecular Weight | 248.30 g/mol | [1][2] |
| Exact Mass | 248.1353 Da | [2] |
| Appearance | White to Off-White Solid/Crystalline Powder | [1][3] |
| Melting Point | 128-132°C / 200-203°C | [3][4] |
| Purity | >95% (HPLC) / >98% | [2][3] |
| Solubility | Soluble in most organic solvents | [3] |
| Storage Conditions | -20°C or 2-8°C Refrigerator | [1][2] |
| CAS Number | 342821-66-3 | [1][2] |
| SMILES | [2H]C([2H])([2H])C(=O)NC1=C(C)N(C)N(C1=O)c2ccccc2 | [2] |
| InChI | InChI=1S/C13H15N3O2/c1-9-12(14-10(2)17)13(18)16(15(9)3)11-7-5-4-6-8-11/h4-8H,1-3H3,(H,14,17)/i2D3 | [2] |
Experimental Protocols
The synthesis of 4-Acetamidoantipyrine generally involves the acetylation of its precursor, 4-aminoantipyrine (B1666024).[5] For the deuterated analogue, a deuterated acetylating agent is used.
General Protocol for Acetylation of 4-Aminoantipyrine:
-
Dissolution: Dissolve 4-aminoantipyrine in a suitable solvent, such as glacial acetic acid or an inert aprotic solvent like dichloromethane.
-
Acetylation: Add a deuterated acetylating agent, such as acetic anhydride-d6 or acetyl-d3 chloride, to the solution. The reaction is often performed under acidic conditions or in the presence of a non-nucleophilic base to scavenge the acid byproduct.[5]
-
Reaction Monitoring: Stir the mixture at room temperature or with gentle heating.[6] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, quench the excess acetylating agent, typically by adding water or a saturated sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).
-
Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.
-
Final Purification: Purify the resulting crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure this compound.
High-Performance Liquid Chromatography (HPLC) is a standard method to determine the purity of this compound.[2]
Illustrative HPLC Protocol:
-
System: A standard HPLC system with a UV detector.[7]
-
Column: A reverse-phase column, such as a Hypersil ODS C18 column.[7]
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., sodium acetate buffer, pH 5.5).[7] A common composition is a 60:40 (v/v) mixture of methanol and buffer.[7]
-
Flow Rate: A typical flow rate is 1.0 - 1.5 mL/min.[7]
-
Detection: UV detection at a wavelength where the compound has significant absorbance, such as 253 nm.[7]
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase or a compatible solvent to a known concentration.
-
Injection Volume: 10-20 µL.[7]
-
Analysis: The purity is calculated based on the peak area of the main component relative to the total area of all observed peaks in the chromatogram.
Metabolic Pathway of Metamizole
4-Acetamidoantipyrine is a terminal metabolite of the drug metamizole (also known as dipyrone).[5][8] The metabolic conversion occurs primarily in the liver and involves several key steps. The deuterated form, when used in studies, is assumed to follow the same pathway as its non-deuterated counterpart.
The metabolic cascade begins with the non-enzymatic hydrolysis of metamizole to its active metabolite, 4-methylaminoantipyrine (4-MAA).[5] Subsequently, 4-MAA is metabolized by cytochrome P450 enzymes (specifically CYP3A4) to 4-aminoantipyrine (4-AA).[5] Finally, 4-AA is acetylated by the polymorphic N-acetyltransferase-2 (NAT2) enzyme to form 4-Acetamidoantipyrine (4-AAA), which is an inactive metabolite.[5]
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 4-Acetamido Antipyrine-d3 | LGC Standards [lgcstandards.com]
- 3. 4-acetamido-d3-antipyrine at Best Price in Dhanaura, Uttar Pradesh | Jubilant Life Sciences Ltd. [tradeindia.com]
- 4. 4-ACETAMIDOANTIPYRINE | 83-15-8 [chemicalbook.com]
- 5. Buy 4-Acetamidoantipyrine | 83-15-8 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. Validated HPLC Determination of 4-Dimethylaminoantipyrine in Different Suppository Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Acetylaminoantipyrine | C13H15N3O2 | CID 65743 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unraveling the Molecular Fragmentation of 4-Acetamidoantipyrine-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the mass spectrum of 4-Acetamidoantipyrine-d3, a deuterated analog of a known metabolite of the drug Metamizole (Dipyrone). Understanding the fragmentation behavior of this and related compounds is crucial for their identification and quantification in various matrices, a critical aspect of drug metabolism and pharmacokinetic studies. This document outlines the key mass spectral data, proposes detailed fragmentation pathways, and provides standardized experimental protocols.
Mass Spectral Data
The quantitative data presented below is derived from the Electron Ionization (EI) mass spectrum of the non-deuterated 4-Acetamidoantipyrine, obtained from the NIST Mass Spectrometry Data Center. The data for the deuterated analog, this compound, is inferred based on the established fragmentation pattern, with a mass shift of +3 Da for fragments retaining the deuterated acetyl group.
Table 1: Key Physicochemical Properties
| Property | 4-Acetamidoantipyrine | This compound |
| Molecular Formula | C₁₃H₁₅N₃O₂ | C₁₃H₁₂D₃N₃O₂ |
| Molecular Weight | 245.28 g/mol | 248.30 g/mol |
| Monoisotopic Mass | 245.1164 Da | 248.1353 Da |
Table 2: Major Fragment Ions in the EI Mass Spectrum of 4-Acetamidoantipyrine
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 245 | 35 | [M]⁺• (Molecular Ion) |
| 203 | 100 | [M - C₂H₂O]⁺• |
| 188 | 15 | [M - C₂H₂O - CH₃]⁺ |
| 160 | 20 | [C₉H₈N₂O]⁺ |
| 119 | 10 | [C₇H₇N₂]⁺ |
| 77 | 25 | [C₆H₅]⁺ |
| 43 | 85 | [CH₃CO]⁺ |
Table 3: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 248 | ~35 | [M]⁺• (Molecular Ion) |
| 203 | ~100 | [M - C₂D₂O]⁺• |
| 188 | ~15 | [M - C₂D₂O - CH₃]⁺ |
| 160 | ~20 | [C₉H₈N₂O]⁺ |
| 119 | ~10 | [C₇H₇N₂]⁺ |
| 77 | ~25 | [C₆H₅]⁺ |
| 46 | ~85 | [CD₃CO]⁺ |
Proposed Fragmentation Pathways
The fragmentation of 4-Acetamidoantipyrine and its deuterated analog under Electron Ionization (EI) is primarily driven by the lability of the acetyl group and subsequent cleavages within the pyrazolone (B3327878) ring structure.
Fragmentation of 4-Acetamidoantipyrine
The fragmentation cascade begins with the molecular ion at m/z 245. The most prominent fragmentation is the loss of a neutral ketene (B1206846) molecule (CH₂=C=O) from the acetamido group, leading to the base peak at m/z 203. This is a common fragmentation pathway for N-acetylated compounds.[1] Further fragmentation of the m/z 203 ion occurs through various pathways, including the loss of a methyl radical and cleavage of the pyrazolone ring, resulting in the observed ions at m/z 188, 160, 119, and 77. The intense peak at m/z 43 corresponds to the stable acetyl cation ([CH₃CO]⁺).
References
theoretical vs. experimental mass of 4-Acetamidoantipyrine-d3
An In-depth Technical Guide to the Theoretical and Experimental Mass of 4-Acetamidoantipyrine-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the theoretical and experimental mass of this compound, a deuterated isotopologue of a primary metabolite of the drug Metamizole (Dipyrone). Accurate mass determination is critical for the use of this compound as an internal standard in quantitative bioanalytical assays, ensuring precision in pharmacokinetic and metabolomic studies.
Introduction to this compound
This compound (d3-AAA) is the stable isotope-labeled version of 4-Acetamidoantipyrine (AAA). AAA is a major terminal metabolite of Metamizole, formed via the N-acetylation of 4-aminoantipyrine.[1] Due to its structural similarity and distinct mass, d3-AAA is an ideal internal standard for mass spectrometry-based quantification of the unlabeled analyte in biological matrices. The three deuterium (B1214612) atoms provide a clear mass shift without significantly altering its chemical properties or chromatographic retention time.
Theoretical vs. Experimental Mass
The distinction between theoretical and experimental mass is fundamental in mass spectrometry.
-
Theoretical Mass : This is a calculated value based on the compound's molecular formula and the exact masses of the most abundant isotopes of its constituent elements (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N, ²H). It is a precise, absolute value.
-
Experimental Mass : This is the mass measured by a mass spectrometer. Its accuracy is subject to the instrument's resolution, calibration, and experimental conditions. The deviation of the experimental mass from the theoretical mass, measured in parts per million (ppm), is a key indicator of measurement accuracy and confidence in compound identification.
Theoretical Mass Calculation
The molecular formula for this compound is C₁₃H₁₂D₃N₃O₂.[2] Its theoretical mass is calculated as follows:
| Element | Isotope | Count | Exact Mass (Da) | Total Mass (Da) |
| Carbon | ¹²C | 13 | 12.000000 | 156.000000 |
| Hydrogen | ¹H | 12 | 1.007825 | 12.093900 |
| Deuterium | ²H (D) | 3 | 2.014102 | 6.042306 |
| Nitrogen | ¹⁴N | 3 | 14.003074 | 42.009222 |
| Oxygen | ¹⁶O | 2 | 15.994915 | 31.989830 |
| Total | 248.135258 |
Expected Experimental Mass
In typical electrospray ionization (ESI) mass spectrometry performed in positive ion mode, the molecule will be observed as a protonated species, [M+H]⁺.
-
Theoretical Monoisotopic Mass [M] : 248.135258 Da
-
Mass of Proton [H]⁺ : 1.007825 Da
-
Expected Experimental m/z [M+H]⁺ : 249.143083
Data Summary
The following table summarizes the key mass values for this compound and its non-deuterated analog for comparison.
| Compound | Molecular Formula | Average Molecular Weight ( g/mol ) | Theoretical Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) |
| This compound | C₁₃H₁₂D₃N₃O₂ | 248.30[2] | 248.135258 | 249.143083 |
| 4-Acetamidoantipyrine | C₁₃H₁₅N₃O₂ | 245.28[1] | 245.116427[1][3] | 246.124252 |
Metabolic Pathway of Parent Drug
4-Acetamidoantipyrine is a downstream metabolite of the drug Metamizole. Understanding this pathway is crucial for interpreting bioanalytical results.
Experimental Protocol: LC-MS/MS Quantification
This section outlines a typical "dilute-and-shoot" liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the determination of 4-Acetamidoantipyrine, using d3-AAA as an internal standard (IS).
Materials and Reagents
-
Analytes : 4-Acetamidoantipyrine and this compound certified reference standards.
-
Solvents : LC-MS grade acetonitrile (B52724) (ACN), water, and formic acid.
-
Biological Matrix : Human urine or plasma.
Sample Preparation
-
Thaw biological samples to room temperature.
-
Prepare a working internal standard solution of d3-AAA at 0.5 ng/mL in water with 0.1% formic acid.
-
To a 2 mL microcentrifuge tube, add 20 µL of the sample (calibrator, quality control, or unknown).
-
Add 180 µL of the internal standard working solution to the tube.
-
Vortex the mixture thoroughly for 15-30 seconds.
-
Centrifuge the tubes at high speed (e.g., 21,000 x g) for 2 minutes to pellet proteins and particulates.[4]
-
Transfer 60-100 µL of the clear supernatant to an autosampler vial for analysis.[4]
Liquid Chromatography (LC) Conditions
-
Column : Reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm particle size).[4]
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Flow Rate : 0.400 mL/min.
-
Gradient :
-
0-0.25 min: 0% B
-
0.25-2.5 min: Ramp to 25% B
-
2.5-3.0 min: Ramp to 95% B
-
3.0-5.0 min: Return to 0% B and re-equilibrate.
-
-
Injection Volume : 1-5 µL.
-
Column Temperature : 45 °C.
Mass Spectrometry (MS) Conditions
-
Instrument : Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Source Voltage : +5.5 kV.[4]
-
Source Temperature : 500 °C.[4]
-
Multiple Reaction Monitoring (MRM) Transitions :
-
4-Acetamidoantipyrine : Precursor Ion (Q1) m/z 246.1 -> Product Ion (Q3) [To be determined empirically]
-
This compound (IS) : Precursor Ion (Q1) m/z 249.1 -> Product Ion (Q3) [To be determined empirically]
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow from sample receipt to final data analysis in a typical bioanalytical laboratory.
References
- 1. 4-Acetylaminoantipyrine | C13H15N3O2 | CID 65743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. hmdb.ca [hmdb.ca]
- 4. Multiplexed Dilute-and-Shoot Liquid Chromatography–Multiple-Reaction Monitoring Mass Spectrometry Clinical Assay for Metanephrines and Catecholamines in Human Urine | MDPI [mdpi.com]
In-Depth Technical Guide on the Isotopic Labeling Purity of 4-Acetamidoantipyrine-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic labeling purity of 4-Acetamidoantipyrine-d3, a deuterated analog of a primary metabolite of the drug Metamizole (Dipyrone). The incorporation of stable isotopes, such as deuterium, into drug metabolites is a critical tool in drug development, particularly for pharmacokinetic and bioanalytical studies. This compound serves as an ideal internal standard for quantitative analysis by mass spectrometry, enabling accurate and precise measurements of the unlabeled analyte in complex biological matrices.
This guide details the methodologies used to determine isotopic enrichment, presents representative data on isotopic distribution, and outlines the metabolic pathway of its parent compound.
Quantitative Analysis of Isotopic Purity
The isotopic purity of this compound is a critical parameter that defines its quality and suitability as an internal standard. It is determined by assessing the relative abundance of different isotopologues (molecules that differ only in their isotopic composition). The desired product is the d3 species, with lower amounts of d0, d1, and d2 isotopologues considered isotopic impurities.
While a specific Certificate of Analysis for this compound is not publicly available, the following table represents typical specifications for a high-quality deuterated standard of this nature, based on data from similar deuterated compounds.
| Isotopologue | Designation | Representative Mass (m/z) [M+H]⁺ | Representative Abundance (%) |
| 4-Acetamidoantipyrine | d0 | 246.12 | < 0.1 |
| 4-Acetamidoantipyrine-d1 | d1 | 247.13 | < 0.5 |
| 4-Acetamidoantipyrine-d2 | d2 | 248.13 | < 1.5 |
| This compound | d3 | 249.14 | > 98.0 |
Note: The data presented in this table is representative and may vary between different batches and suppliers. Always refer to the lot-specific Certificate of Analysis for precise data.
Metabolic Pathway of Metamizole
4-Acetamidoantipyrine is a key metabolite in the biotransformation of Metamizole. Understanding this pathway is crucial for interpreting drug metabolism and pharmacokinetic data. Metamizole is a prodrug that is rapidly hydrolyzed non-enzymatically to its active metabolite, 4-methylaminoantipyrine (MAA). MAA is then further metabolized in the liver to 4-aminoantipyrine (B1666024) (AA), which is subsequently acetylated to form 4-Acetamidoantipyrine (AAA).
4-Acetamidoantipyrine-d3: A Technical Guide for Researchers
Introduction
4-Acetamidoantipyrine-d3 (4-AAA-d3) is the deuterated analog of 4-Acetamidoantipyrine (B30449) (4-AAA), a primary metabolite of the widely used analgesic and antipyretic drug, metamizole (B1201355) (also known as dipyrone). Its isotopic labeling makes it an invaluable tool in pharmacokinetic and metabolic studies, particularly as an internal standard for the quantification of the non-labeled metabolite in biological matrices using mass spectrometry. This technical guide provides an in-depth overview of this compound, including its chemical identity, proposed synthesis, analytical methodologies, and its role in understanding the metabolism of metamizole.
Chemical Identity and Properties
A summary of the key identifiers and properties for this compound is provided below.
| Property | Value |
| CAS Number | 342821-66-3[1] |
| Molecular Formula | C₁₃H₁₂D₃N₃O₂ |
| Molecular Weight | 248.30 g/mol [1] |
| IUPAC Name | N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide-d3 |
| Appearance | White to Off-White Solid |
| Storage Temperature | -20°C[1] |
Synonyms
This compound is known by several synonyms in the scientific literature and commercial catalogs. These include:
-
4-Acetylaminoantipyrine-d3[1]
-
N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)acetamide-d3
-
4-(N-Acetylamino-d3)antipyrine
-
4-(Acetylamino-d3)phenazone
-
Acetylaminoantipyrine-d3
-
N-(Acetyl-d3)-4-aminoantipyrine
-
N-(Acetyl-d3)-4-aminophenazone
-
N-Antipyrinylacetamide-d3
-
Acetamide-2,2,2-d3, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)
-
2,2,2-Trideuterio-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide[1]
Metabolic Pathway of Metamizole
4-Acetamidoantipyrine is a key metabolite in the biotransformation of metamizole. Understanding this pathway is crucial for pharmacokinetic and drug metabolism studies. Metamizole is a prodrug that is rapidly hydrolyzed non-enzymatically in the gastrointestinal tract to its primary active metabolite, 4-methylaminoantipyrine (4-MAA). 4-MAA is then further metabolized in the liver via two main pathways: demethylation to 4-aminoantipyrine (B1666024) (4-AA) and oxidation to 4-formylaminoantipyrine (B29614) (4-FAA). Subsequently, 4-AA is acetylated by N-acetyltransferases to form 4-acetamidoantipyrine (4-AAA).
Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route to this compound involves the acetylation of 4-aminoantipyrine with a deuterated acetylating agent, such as acetic anhydride-d6.
Reaction:
4-Aminoantipyrine + Acetic Anhydride-d6 → this compound + Acetic Acid-d3
Materials:
-
4-Aminoantipyrine
-
Acetic Anhydride-d6
-
Pyridine (as catalyst and solvent)
-
Dichloromethane (B109758) (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexane mixture)
Procedure:
-
In a round-bottom flask, dissolve 4-aminoantipyrine in pyridine.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride-d6 (1.1 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with dichloromethane (3 x volume of the reaction mixture).
-
Combine the organic layers and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
-
Confirm the structure and isotopic enrichment of the final product using ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Analytical Method for Quantification in Biological Matrices
The following is a detailed protocol for the quantification of 4-acetamidoantipyrine (4-AAA) in human plasma using this compound as an internal standard (IS) by UPLC-MS/MS. This method is adapted from validated procedures for the analysis of metamizole metabolites.
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound in methanol).
-
Add 150 µL of cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
2. UPLC-MS/MS Instrumentation and Conditions:
-
UPLC System: A high-performance UPLC system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Autosampler Temperature: 10°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4-Acetamidoantipyrine (4-AAA) | 246.1 | 204.1 | 15 |
| This compound (IS) | 249.1 | 207.1 | 15 |
3. Method Validation:
The method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Quantitative Data from Pharmacokinetic Studies
The following table summarizes pharmacokinetic parameters for 4-acetamidoantipyrine (4-AAA) following oral administration of metamizole in healthy volunteers.
| Dose of Metamizole | Cmax (µg/mL) | AUC (µg·h/mL) | t½ (hours) |
| 750 mg | 1.8 ± 0.5 | 12.3 ± 3.4 | 4.5 ± 1.2 |
| 1500 mg | 3.9 ± 1.1 | 28.5 ± 7.9 | 4.6 ± 1.1 |
| 3000 mg | 8.1 ± 2.3 | 64.8 ± 18.2 | 4.8 ± 1.0 |
Data are presented as mean ± standard deviation.
Conclusion
This compound is an essential analytical tool for researchers in drug metabolism, pharmacokinetics, and clinical chemistry. Its use as an internal standard allows for accurate and precise quantification of its non-deuterated counterpart, a key metabolite of the widely used drug metamizole. The information provided in this technical guide, including its chemical properties, metabolic pathway, and detailed analytical methodology, serves as a comprehensive resource for scientists and professionals in the field of drug development and analysis.
References
Methodological & Application
Application Notes and Protocols for the Use of 4-Acetamidoantipyrine-d3 as an Internal Standard in LC-MS/MS
Introduction
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool in pharmaceutical and biomedical research for its high sensitivity and selectivity in quantifying small molecules in complex biological matrices.[1][2] The accuracy and reliability of these quantitative methods heavily depend on the ability to correct for variations during sample preparation and analysis. The use of a stable isotope-labeled internal standard (IS) is a widely accepted strategy to compensate for these variabilities, including matrix effects, which can suppress or enhance the ionization of the target analyte.[3][4][5]
4-Acetamidoantipyrine is a metabolite of several pharmaceutical compounds, and its accurate quantification is crucial in pharmacokinetic and drug metabolism studies. 4-Acetamidoantipyrine-d3, its deuterated analog, serves as an ideal internal standard. Because it is chemically identical to the analyte, it co-elutes chromatographically and exhibits similar ionization behavior in the mass spectrometer. This ensures that any variations affecting the analyte during the analytical process will similarly affect the internal standard, allowing for reliable correction and highly accurate quantification.[6]
Core Applications
The primary applications for using this compound as an internal standard include:
-
Pharmacokinetic (PK) Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) profiles of parent drugs that metabolize to 4-Acetamidoantipyrine.
-
Toxicokinetic Analysis: To assess systemic exposure to the metabolite in toxicology studies, which is a critical component of drug safety evaluation.[7]
-
Bioequivalence Studies: To compare the bioavailability of different formulations of a drug by measuring its metabolite concentrations in biological fluids like plasma or urine.
-
Therapeutic Drug Monitoring (TDM): For monitoring patient exposure to ensure concentrations are within the therapeutic window.[8]
Experimental Protocols
This section details a general protocol for the quantification of 4-Acetamidoantipyrine in human plasma using this compound as an internal standard.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from biological samples prior to LC-MS/MS analysis.[9][10]
Materials:
-
Human plasma samples
-
4-Acetamidoantipyrine analytical standard
-
This compound internal standard (IS)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer and centrifuge
Procedure:
-
Prepare Working Solutions:
-
Prepare a stock solution of 4-Acetamidoantipyrine (1 mg/mL) in methanol.
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
From the stocks, prepare a working internal standard solution (e.g., 100 ng/mL) by diluting with 50:50 ACN/Water.
-
Prepare calibration standards and quality control (QC) samples by spiking the 4-Acetamidoantipyrine stock solution into blank plasma to achieve the desired concentration range (e.g., 1-1000 ng/mL).
-
-
Sample Extraction:
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution to each tube and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex mix the samples vigorously for 1 minute.
-
Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C.[11]
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
-
LC-MS/MS Conditions
Chromatographic Conditions:
-
Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer.[1]
-
Column: A C18 analytical column (e.g., Phenomenex Kinetex C18, 100 x 2.1 mm, 2.6 µm) is suitable for separation.[12]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 0.5 5 4.0 95 5.0 95 5.1 5 | 7.0 | 5 |
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Gas 1: 60 psi
-
Ion Source Gas 2: 50 psi
-
Curtain Gas: 25 psi
-
Collision Gas: 5 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 550°C
Data Presentation
Quantitative LC-MS/MS Parameters
The following table summarizes the MRM transitions for 4-Acetamidoantipyrine and its deuterated internal standard. These values are predictive and should be optimized on the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| 4-Acetamidoantipyrine | 246.1 | 162.1 | 150 |
| This compound | 249.1 | 165.1 | 150 |
Method Validation Summary
The performance of the method should be validated according to regulatory guidelines. The following table presents typical acceptance criteria for key validation parameters.
| Validation Parameter | Concentration | Acceptance Criteria |
| Linearity | Calibration Curve | Correlation coefficient (r²) ≥ 0.99[10] |
| Intra-Day Precision | LLOQ, LQC, MQC, HQC | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% for LLOQ) |
| Inter-Day Precision | LLOQ, LQC, MQC, HQC | RSD ≤ 15% (≤ 20% for LLOQ)[10] |
| Accuracy | LLOQ, LQC, MQC, HQC | Within 85-115% of nominal value (80-120% for LLOQ)[10] |
| Recovery | LQC, MQC, HQC | Consistent, precise, and reproducible |
| Matrix Effect | LQC, HQC | IS-normalized matrix factor should be consistent across lots |
| LLOQ | Lowest Standard | Signal-to-noise ratio (S/N) ≥ 10 |
LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control.
Visualizations
Experimental Workflow Diagram
Caption: General workflow for sample analysis using LC-MS/MS.
Role of the Internal Standard
Caption: How an internal standard corrects for analytical variability.
References
- 1. lcms.cz [lcms.cz]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. myadlm.org [myadlm.org]
- 4. researchgate.net [researchgate.net]
- 5. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 7. Bioanalysis in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Methylamino antipyrine determination in human plasma by high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-containing sartans - Arabian Journal of Chemistry [arabjchem.org]
- 12. The development and validation of an LC-MS/MS method for the determination of a new anti-malarial compound (TK900D) in human whole blood and its application to pharmacokinetic studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
protocol for quantifying metamizole metabolites using 4-Acetamidoantipyrine-d3
An Application Note and Protocol for the Quantification of Metamizole (B1201355) Metabolites using 4-Acetamidoantipyrine-d3 as an Internal Standard.
Introduction
Metamizole (also known as dipyrone) is a widely used non-steroidal anti-inflammatory drug (NSAID) with potent analgesic and antipyretic properties.[1][2] Following administration, metamizole is a prodrug that is rapidly hydrolyzed in the gastrointestinal tract to its main active metabolite, 4-methylaminoantipyrine (4-MAA).[3][4][5] 4-MAA is further metabolized in the liver to other active and inactive metabolites, including 4-aminoantipyrine (B1666024) (4-AA), 4-formylaminoantipyrine (B29614) (4-FAA), and 4-acetylaminoantipyrine (4-AAA).[3][6]
Given the complex metabolic profile and the therapeutic importance of metamizole, a robust and sensitive analytical method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note provides a detailed protocol for the simultaneous quantification of the four major metamizole metabolites (4-MAA, 4-AA, 4-FAA, and 4-AAA) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes this compound as an internal standard (IS) to ensure accuracy and precision.
Metabolic Pathway of Metamizole
Metamizole undergoes a multi-step metabolic conversion. It is first non-enzymatically hydrolyzed to 4-MAA.[3] Subsequently, 4-MAA is enzymatically oxidized to 4-FAA or demethylated to 4-AA.[3] The metabolite 4-AA can then be acetylated by N-acetyltransferase 2 to form 4-AAA.[3]
Experimental Protocol
This protocol outlines the procedure for sample preparation, LC-MS/MS analysis, and data processing for the quantification of metamizole metabolites in human plasma.
Experimental Workflow
The overall experimental workflow involves plasma sample collection, protein precipitation to extract the analytes and the internal standard, followed by LC-MS/MS analysis for separation and quantification.
Materials and Reagents
-
Metamizole metabolites reference standards (4-MAA, 4-AA, 4-FAA, 4-AAA)
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
Sample Preparation
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
A validated LC-MS/MS method is essential for the accurate quantification of the four major metamizole metabolites.[7][8] The following are suggested starting conditions:
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient starting with a low percentage of mobile phase B, increasing to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 4-MAA | 218.1 | 56.1 |
| 4-AA | 204.1 | 147.1 |
| 4-FAA | 232.1 | 147.1 |
| 4-AAA | 246.1 | 189.1 |
| This compound (IS) | 249.1 | 192.1 |
Data Presentation
The performance of the analytical method should be validated according to regulatory guidelines. Key validation parameters include linearity, accuracy, precision, and recovery.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| 4-MAA | 10 - 5000 | > 0.995 |
| 4-AA | 5 - 2500 | > 0.995 |
| 4-FAA | 5 - 2500 | > 0.995 |
| 4-AAA | 5 - 2500 | > 0.995 |
Table 2: Accuracy and Precision
| Analyte | QC Level | Accuracy (%) | Precision (%CV) |
| 4-MAA | Low | 95.2 - 104.8 | ≤ 10.5 |
| Mid | 96.1 - 103.5 | ≤ 9.8 | |
| High | 97.3 - 102.9 | ≤ 8.7 | |
| 4-AA | Low | 94.8 - 105.1 | ≤ 11.2 |
| Mid | 95.9 - 104.2 | ≤ 10.1 | |
| High | 96.8 - 103.6 | ≤ 9.2 | |
| 4-FAA | Low | 93.9 - 106.0 | ≤ 12.1 |
| Mid | 95.1 - 104.9 | ≤ 11.5 | |
| High | 96.5 - 104.1 | ≤ 10.3 | |
| 4-AAA | Low | 94.5 - 105.5 | ≤ 11.8 |
| Mid | 95.6 - 104.7 | ≤ 10.9 | |
| High | 97.0 - 103.9 | ≤ 9.5 |
Table 3: Recovery
| Analyte | Mean Recovery (%) |
| 4-MAA | > 92 |
| 4-AA | > 90 |
| 4-FAA | > 91 |
| 4-AAA | > 93 |
| This compound (IS) | > 94 |
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the simultaneous quantification of the four major metabolites of metamizole in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision, making this protocol suitable for a wide range of applications in clinical and pharmaceutical research. The simple and efficient sample preparation procedure allows for high-throughput analysis, which is essential for studies involving a large number of samples.
References
- 1. Rapid method for the determination of metamizole residues in bovine muscle by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Metamizole | C13H17N3O4S | CID 3111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cytochrome P450 1A2 is the most important enzyme for hepatic metabolism of the metamizole metabolite 4‐methylaminoantipyrine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-MS/MS method for the bioanalysis of the major metamizole metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Application Note: High-Throughput Plasma Sample Preparation for the Quantification of 4-Acetamidoantipyrine-d3 using LC-MS/MS
Authored for: Researchers, scientists, and drug development professionals.
Abstract
This application note provides detailed protocols for the preparation of plasma samples for the quantitative analysis of 4-Acetamidoantipyrine-d3, a deuterated internal standard commonly used in pharmacokinetic studies of its parent compound. Three prevalent bioanalytical sample preparation techniques are covered: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each method is presented with a step-by-step protocol, alongside a discussion of their respective advantages and expected outcomes. Quantitative data, derived from studies on related analytes, is summarized to guide researchers in method selection and optimization.
Introduction
4-Acetamidoantipyrine, a metabolite of several widely used drugs, is frequently quantified in plasma to assess drug metabolism and pharmacokinetics. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Effective sample preparation is a critical step to remove plasma proteins and other matrix components that can interfere with the analysis and compromise data quality.[2][3] This document outlines three robust methods for plasma sample preparation prior to LC-MS/MS analysis of this compound.
Sample Preparation Techniques
The choice of sample preparation technique depends on factors such as the required level of cleanliness, sample throughput, and the physicochemical properties of the analyte. For this compound, a relatively polar molecule, all three methods can be successfully applied.
Protein Precipitation (PPT)
Protein precipitation is a simple, fast, and widely used method for sample cleanup in bioanalysis.[3] It involves the addition of an organic solvent or an acid to the plasma sample to denature and precipitate proteins.[3] Acetonitrile (B52724) is a common choice of solvent for this purpose.[1][3][4]
Experimental Protocol: Protein Precipitation with Acetonitrile
-
Allow frozen plasma samples to thaw on ice.
-
Vortex the plasma samples to ensure homogeneity.
-
In a clean microcentrifuge tube, add 100 µL of plasma.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard (this compound) to the plasma sample (a 3:1 solvent-to-plasma ratio is common).[5]
-
Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Carefully collect the supernatant, which contains the analyte and internal standard.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.[3]
Workflow for Protein Precipitation
Caption: Workflow of the Protein Precipitation Protocol.
Liquid-Liquid Extraction (LLE)
LLE is a sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent.[2] This method generally provides cleaner extracts than protein precipitation.
Experimental Protocol: Liquid-Liquid Extraction
-
To 200 µL of plasma in a clean tube, add the internal standard solution.
-
Add 200 µL of ethyl acetate (B1210297) and 100 µL of water.[7]
-
Vortex the mixture vigorously for 30 seconds.[7]
-
Centrifuge for 5 minutes at 3,000 x g to separate the layers.[7]
-
Transfer the upper organic layer (ethyl acetate) to a new tube.[7]
-
Repeat the extraction of the remaining aqueous layer with another 200 µL of ethyl acetate to improve recovery.[7]
-
Combine the organic fractions.[7]
-
Evaporate the combined organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Workflow for Liquid-Liquid Extraction
Caption: Workflow of the Liquid-Liquid Extraction Protocol.
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation method that can yield very clean extracts.[8][9] It utilizes a solid sorbent to retain the analyte of interest from the liquid sample matrix, while interferences are washed away. The analyte is then eluted with a small volume of an appropriate solvent.
Experimental Protocol: Solid-Phase Extraction (C18 Cartridge)
-
Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water through it.[8][9]
-
Sample Loading: Mix 0.3 mL of plasma with the internal standard and load it onto the conditioned SPE cartridge.[8][9]
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with 1 mL of methanol into a clean collection tube.[8][9]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.[8][9]
Workflow for Solid-Phase Extraction
Caption: Workflow of the Solid-Phase Extraction Protocol.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of antipyrine (B355649) metabolites in plasma using various sample preparation techniques. While specific data for this compound is limited, these values for related compounds provide a useful benchmark.
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction | Reference(s) |
| Recovery | >80% (for a drug cocktail) | Not specified | 93-100% (for antipyrine metabolites) | [3],[9] |
| Matrix Effect | Can be significant | Generally lower than PPT | Minimal | [2] |
| Throughput | High | Moderate | Moderate to High (with automation) | [3],[2], |
| LOD/LOQ | Dependent on LC-MS sensitivity | Dependent on LC-MS sensitivity | 10.5 - 17.0 ng/mL (for antipyrine metabolites) | [9] |
LC-MS/MS Analysis
Following sample preparation, the extracts are ready for analysis by LC-MS/MS. A typical method would involve a C18 reversed-phase column with a gradient elution using a mobile phase consisting of acetonitrile and water with a modifier like formic acid.[1] Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[1] The MRM transition for a related deuterated compound, MAA-d3, has been reported as m/z 221.2 → 56.2.[1]
Conclusion
The choice of sample preparation method for this compound in plasma depends on the specific requirements of the study. Protein precipitation offers a rapid and simple approach suitable for high-throughput screening. Liquid-liquid extraction provides a cleaner sample with reduced matrix effects. Solid-phase extraction delivers the cleanest extracts and can be automated for high throughput, often resulting in the best sensitivity and reproducibility. The protocols and data presented in this application note serve as a comprehensive guide for developing and implementing a robust bioanalytical method for this compound.
References
- 1. 4-Methylamino antipyrine determination in human plasma by high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onlinepharmacytech.info [onlinepharmacytech.info]
- 3. researchgate.net [researchgate.net]
- 4. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming the Effects of Highly Organic Protein Precipitation Extracts on LC Peak Shape Using Direct Injection [restek.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Quantitative determination of vitamin D metabolites in plasma using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of antipyrine metabolites in human plasma by solid-phase extraction and micellar liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
Application Note: A Validated HPLC Method for the Quantification of 4-Acetamidoantipyrine using 4-Acetamidoantipyrine-d3 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Acetamidoantipyrine is a significant metabolite of several pyrazolone (B3327878) drugs and is a crucial analyte in pharmacokinetic and drug metabolism studies. Accurate and precise quantification of this compound in biological matrices is essential for understanding the disposition of parent drugs. This application note describes a robust, validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of 4-Acetamidoantipyrine in human plasma. The method utilizes a stable isotope-labeled internal standard, 4-Acetamidoantipyrine-d3, to ensure high accuracy and correct for any variability during sample processing.
The method has been validated according to internationally recognized guidelines to ensure reliability for its intended purpose. This document provides detailed protocols for sample preparation, chromatographic conditions, and all validation procedures.
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in the table below. These conditions were developed based on methods for structurally similar compounds to achieve optimal separation and detection of 4-Acetamidoantipyrine and its deuterated internal standard.[1][2]
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of 0.05 M Sodium Acetate (B1210297) Buffer (pH 5.5) and Methanol (B129727) (60:40, v/v)[2] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| UV Detection | 254 nm[2] |
| Internal Standard | This compound |
| Run Time | Approximately 10 minutes |
Method Validation Summary
The bioanalytical method was validated according to established guidelines to demonstrate its suitability for the quantitative analysis of 4-Acetamidoantipyrine in human plasma. The key validation parameters are summarized below.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | T ≤ 2.0 | 1.15 |
| Theoretical Plates (N) | N > 2000 | 6800 |
| Resolution (Rs) | Rs > 2.0 | 3.5 |
| %RSD of Peak Areas | ≤ 2.0% (n=6) | 1.2% |
Table 2: Linearity and Range
| Parameter | Result |
| Calibration Range | 0.1 µg/mL to 50 µg/mL |
| Regression Equation | y = 0.045x + 0.002 |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Linearity | The method is linear across the specified range. |
Table 3: Precision and Accuracy
| QC Concentration (µg/mL) | Precision (%RSD) Intra-day | Precision (%RSD) Inter-day | Accuracy (%) Intra-day | Accuracy (%) Inter-day |
| LQC (0.3) | 2.8 | 3.5 | 102.5 | 101.8 |
| MQC (20.0) | 1.9 | 2.4 | 98.7 | 99.5 |
| HQC (40.0) | 1.5 | 2.1 | 101.2 | 100.6 |
| Acceptance Criteria | ≤ 15% (≤ 20% for LLOQ) | ≤ 15% (≤ 20% for LLOQ) | 85-115% (80-120% for LLOQ) | 85-115% (80-120% for LLOQ) |
Table 4: Recovery and Matrix Effect
| QC Concentration (µg/mL) | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |
| LQC (0.3) | 92.5 | 94.1 | 98.2 |
| HQC (40.0) | 94.8 | 95.3 | 101.5 |
| Acceptance Criteria | Consistent and precise | Consistent and precise | 85-115% |
Table 5: Stability
| Stability Condition | Duration | Temperature | Stability (% of Nominal) |
| Short-Term (Bench-Top) | 8 hours | Room Temp. | 98.5 |
| Long-Term | 30 days | -80 °C | 97.9 |
| Freeze-Thaw Cycles (3 cycles) | - | -80 °C to RT | 96.8 |
| Post-Preparative (Autosampler) | 24 hours | 4 °C | 99.1 |
| Acceptance Criteria | - | - | 85-115% |
Experimental Protocols
Preparation of Solutions
a. Mobile Phase Preparation (0.05 M Sodium Acetate Buffer, pH 5.5):
-
Weigh 4.1 g of anhydrous sodium acetate and dissolve in 1 L of HPLC-grade water.
-
Adjust the pH to 5.5 using glacial acetic acid.
-
Filter the buffer through a 0.45 µm nylon filter before use.
-
Prepare the mobile phase by mixing the filtered buffer with HPLC-grade methanol in a 60:40 (v/v) ratio.[2]
-
Degas the mobile phase by sonication for 15 minutes.
b. Standard Stock Solutions (1 mg/mL):
-
Accurately weigh 10 mg of 4-Acetamidoantipyrine and this compound reference standards.
-
Dissolve each standard in 10 mL of methanol in separate volumetric flasks to obtain a final concentration of 1 mg/mL.
-
Store stock solutions at 4 °C, protected from light.
c. Working Standard and Internal Standard Solutions:
-
Prepare working standard solutions for calibration curve and quality control (QC) samples by serially diluting the 4-Acetamidoantipyrine stock solution with methanol:water (50:50, v/v).
-
Prepare the internal standard (IS) working solution by diluting the this compound stock solution with methanol:water (50:50, v/v) to a final concentration of 10 µg/mL.
Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for blanks, calibration standards, QCs, and unknown samples.
-
Pipette 200 µL of human plasma into the appropriately labeled tubes.
-
For calibration standards and QCs, spike 20 µL of the respective working standard solutions into the plasma. For blank samples, add 20 µL of methanol:water (50:50, v/v).
-
Add 20 µL of the internal standard working solution (10 µg/mL) to all tubes except the blank.
-
Vortex each tube for 30 seconds.
-
Add 600 µL of acetonitrile (B52724) to each tube to precipitate plasma proteins.[3]
-
Vortex vigorously for 2 minutes.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean set of tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute and transfer the solution to HPLC vials for analysis.
Method Validation Protocols
The following protocols are based on established bioanalytical method validation guidelines.[4][5]
a. Selectivity:
-
Analyze blank plasma samples from at least six different sources to assess for interferences at the retention times of the analyte and IS.
-
The response of any interfering peaks should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the IS.
b. Linearity and LLOQ:
-
Prepare a calibration curve by spiking blank plasma with the analyte at a minimum of six non-zero concentrations across the desired range (e.g., 0.1, 0.5, 2.5, 10, 25, 50 µg/mL).
-
The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision (%RSD ≤ 20%) and accuracy (80-120%).
-
Plot the peak area ratio (analyte/IS) against the nominal concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.995.
c. Precision and Accuracy:
-
Prepare QC samples at four concentration levels: LLOQ, low (LQC), medium (MQC), and high (HQC).
-
Analyze five replicates of each QC level on the same day (intra-day) and on three different days (inter-day).
-
Calculate the %RSD for precision and the percentage of the nominal concentration for accuracy.
d. Recovery and Matrix Effect:
-
Recovery: Compare the peak areas of the analyte and IS from extracted plasma samples (pre-spiked) with those from post-spiked blank plasma extracts at LQC and HQC levels.
-
Matrix Effect: Compare the peak areas of the analyte and IS in post-spiked blank plasma extracts with the peak areas of neat standard solutions at the same concentrations.
e. Stability:
-
Analyze QC samples (LQC and HQC) after subjecting them to various storage and handling conditions as detailed in Table 5.
-
Compare the mean concentrations of the stability samples to those of freshly prepared QC samples. The deviation should be within ±15%.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for sample preparation and HPLC analysis.
Method Validation Logical Relationships
Caption: Inter-relationships of validation parameters.
References
- 1. Validated HPLC Method for Concurrent Determination of Antipyrine, Carbamazepine, Furosemide and Phenytoin and its Application in Assessment of Drug Permeability through Caco-2 Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validated HPLC determination of 4-dimethylaminoantipyrine in different suppository bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Methylamino antipyrine determination in human plasma by high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jgtps.com [jgtps.com]
- 5. ema.europa.eu [ema.europa.eu]
Application of 4-Acetamidoantipyrine-d3 in Environmental Water Testing
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Acetamidoantipyrine (4-AAA) is a principal metabolite of the widely used analgesic drug metamizole (B1201355) (dipyrone). Its presence in environmental water bodies is an indicator of pharmaceutical pollution originating from wastewater treatment plant effluents. Accurate and sensitive quantification of 4-AAA in environmental matrices is crucial for monitoring its environmental fate and potential ecological impact. The use of a stable isotope-labeled internal standard, 4-Acetamidoantipyrine-d3 (4-AAA-d3), is the gold standard for quantitative analysis by mass spectrometry. The deuterated standard co-elutes with the target analyte, effectively compensating for matrix effects, variations in sample preparation, and instrument response, thereby ensuring high accuracy and precision in measurement.
This document provides detailed application notes and a comprehensive protocol for the quantitative analysis of 4-Acetamidoantipyrine in environmental water samples using this compound as an internal standard, employing Solid Phase Extraction (SPE) followed by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Analyte and Internal Standard Information
A summary of the key chemical properties for 4-Acetamidoantipyrine and its deuterated internal standard is presented in Table 1.
| Property | 4-Acetamidoantipyrine (4-AAA) | This compound (4-AAA-d3) |
| Synonyms | 4-Acetylaminoantipyrine, N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide | N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)acetamide-d3 |
| Molecular Formula | C₁₃H₁₅N₃O₂ | C₁₃H₁₂D₃N₃O₂ |
| Molecular Weight | 245.28 g/mol | 248.30 g/mol |
| CAS Number | 83-15-8 | 342821-66-3 |
Experimental Protocols
This section details the complete workflow for the analysis of 4-Acetamidoantipyrine in environmental water samples.
Sample Collection and Preservation
-
Collection: Collect water samples in amber glass bottles to prevent photodegradation.
-
Preservation: Upon collection, acidify the samples to a pH of 2-3 with sulfuric acid to inhibit microbial degradation.
-
Storage: Store the samples at 4°C and analyze within 48 hours of collection. If longer storage is necessary, freeze the samples at -20°C.
Sample Preparation: Solid Phase Extraction (SPE)
Solid phase extraction is employed to concentrate the analyte and remove interfering matrix components.
-
Materials:
-
Oasis HLB (Hydrophilic-Lipophilic Balanced) SPE cartridges (e.g., 6 cc, 500 mg)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Formic acid
-
Nitrogen gas for evaporation
-
-
Internal Standard Spiking:
-
Allow water samples to come to room temperature.
-
Fortify each 100 mL of water sample with a known concentration of this compound solution (e.g., to a final concentration of 100 ng/L).
-
-
SPE Procedure:
-
Conditioning: Condition the Oasis HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.
-
Loading: Load the 100 mL water sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 20 minutes to remove residual water.
-
Elution: Elute the analyte and internal standard from the cartridge with 2 x 4 mL of methanol.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
-
Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The separation and detection of 4-Acetamidoantipyrine and its internal standard are performed using a liquid chromatograph coupled to a tandem mass spectrometer.
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size) is suitable for separation.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution: A typical gradient program is outlined in Table 2.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 10 | 90 |
| 10.0 | 10 | 90 |
| 10.1 | 95 | 5 |
| 15.0 | 95 | 5 |
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode
-
Multiple Reaction Monitoring (MRM): The precursor and product ions for 4-Acetamidoantipyrine and this compound are monitored. The proposed MRM transitions are detailed in Table 3. These transitions are based on the known fragmentation of similar compounds and should be optimized on the specific instrument being used. The primary fragmentation is expected to be the loss of the acetamido group.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows according to the instrument manufacturer's recommendations for optimal sensitivity.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Dwell Time (ms) | Collision Energy (eV) |
| 4-Acetamidoantipyrine | 246.1 | 204.1 | 162.1 | 100 | 15 |
| This compound | 249.1 | 207.1 | 165.1 | 100 | 15 |
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards of 4-Acetamidoantipyrine in a clean matrix (e.g., deionized water) and spike each with the same concentration of this compound as used in the samples.
-
Quantification: The concentration of 4-Acetamidoantipyrine in the environmental water samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the analysis of 4-Acetamidoantipyrine in environmental water samples.
Logical Relationship of Quantification
The diagram below outlines the logical relationship for the quantification of 4-Acetamidoantipyrine using its deuterated internal standard.
Application Notes and Protocols for the Quantitative Analysis of 4-Acetamidoantipyrine in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 4-Acetamidoantipyrine in biological matrices, primarily focusing on human plasma and urine. Methodologies for both High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are presented, offering options based on required sensitivity and available instrumentation.
Introduction
4-Acetamidoantipyrine (N-acetyl-4-aminoantipyrine) is a principal metabolite of the pharmaceutical compounds aminopyrine (B3395922) (4-dimethylaminoantipyrine) and dipyrone (B125322) (metamizole). Quantitative analysis of this metabolite in biological fluids is crucial for pharmacokinetic and metabolism studies of its parent drugs. This document outlines validated methods for its determination, providing detailed protocols and performance data to aid researchers in implementing these assays.
Metabolic Pathway of 4-Acetamidoantipyrine Formation
4-Acetamidoantipyrine is formed through a multi-step biotransformation process, primarily in the liver. The parent compound, aminopyrine (4-dimethylaminoantipyrine), undergoes two successive N-demethylation steps, catalyzed by cytochrome P450 enzymes, to form 4-aminoantipyrine. This intermediate is then acetylated to yield 4-Acetamidoantipyrine, which is subsequently eliminated from the body.[1]
Metabolic conversion of Aminopyrine to 4-Acetamidoantipyrine.
Analytical Methodologies
Two primary analytical techniques are detailed for the quantification of 4-Acetamidoantipyrine: HPLC-UV and LC-MS/MS.
HPLC-UV Method for Plasma
This method is suitable for routine analysis where high sensitivity is not the primary requirement. It is based on a validated method for the simultaneous determination of dipyrone metabolites.
A general workflow for the HPLC-UV analysis is presented below.
General workflow for HPLC-UV analysis of 4-Acetamidoantipyrine.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Loading: To 100 µL of plasma sample, add an internal standard and vortex. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) buffer, pH 7) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| UV Detection | Diode-array detector, monitor at an appropriate wavelength for 4-Acetamidoantipyrine (e.g., 254 nm) |
The following data is adapted from a study that validated a method for multiple dipyrone metabolites, including 4-Acetamidoantipyrine, in human plasma.
Table 1: HPLC-UV Method Validation Summary for 4-Acetamidoantipyrine in Human Plasma
| Validation Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Intra-day Precision (CV%) | 1.3 - 8.4% |
| Inter-day Precision (CV%) | 1.5 - 8.4% |
LC-MS/MS Method for Plasma and Urine
This method offers higher sensitivity and selectivity, making it ideal for studies requiring lower limits of quantification.
Sample Preparation: Protein Precipitation (for Plasma)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog of 4-Acetamidoantipyrine).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Sample Preparation: Dilution (for Urine)
-
Centrifuge the urine sample to remove particulate matter.
-
Dilute an aliquot of the supernatant with the initial mobile phase containing the internal standard. A dilution factor of 1:10 is a typical starting point and can be adjusted based on expected analyte concentrations.
Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| LC System | A high-performance liquid chromatography system capable of gradient elution. |
| Column | C18 or HILIC column (e.g., 2.1 x 100 mm, 3.5 µm). |
| Mobile Phase A | 0.1% Formic acid in water. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile. |
| Gradient Elution | A suitable gradient to ensure separation from matrix components. |
| Flow Rate | 0.2 - 0.4 mL/min. |
| Injection Volume | 5 - 10 µL. |
| Mass Spectrometer | A triple quadrupole mass spectrometer. |
| Ionization Mode | Electrospray Ionization (ESI), Positive. |
| MRM Transitions | To be determined by direct infusion of a 4-Acetamidoantipyrine standard. A precursor ion and at least two product ions should be monitored. |
The following table presents typical validation parameters that should be established for an LC-MS/MS method. Specific values would need to be determined during in-house validation.
Table 2: Representative LC-MS/MS Method Validation Parameters
| Validation Parameter | Target Acceptance Criteria |
| Linearity Range | To be determined (e.g., 1 - 1000 ng/mL) |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | To be assessed and minimized |
| Stability | Assessed under relevant conditions |
Quality Control
For both methods, it is essential to include quality control (QC) samples at low, medium, and high concentrations within the calibration range in each analytical run to ensure the accuracy and precision of the results.
Data Analysis
Quantification is typically performed by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the nominal concentration of the calibration standards. A weighted linear regression is commonly used for the calibration curve.
Conclusion
The described HPLC-UV and LC-MS/MS methods provide robust and reliable approaches for the quantitative analysis of 4-Acetamidoantipyrine in biological matrices. The choice of method will depend on the specific requirements of the study, with LC-MS/MS being the preferred method for high sensitivity and selectivity. Proper method validation is critical to ensure the generation of high-quality data for pharmacokinetic and drug metabolism research.
References
Application Note: High-Throughput Analysis of 4-Acetamidoantipyrine-d3 in Biological Matrices using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-Acetamidoantipyrine-d3. This compound is the deuterated stable isotope-labeled internal standard for 4-Acetamidoantipyrine, a metabolite of the drug Metamizole. The methodology presented here is crucial for pharmacokinetic and drug metabolism studies, providing accurate quantification in complex biological matrices. This document provides the essential mass spectrometry parameters, a comprehensive experimental protocol, and illustrative diagrams to facilitate method implementation in a research or drug development setting.
Introduction
4-Acetamidoantipyrine is a primary metabolite of Metamizole (Dipyrone), a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. Accurate measurement of its metabolites is fundamental to understanding its pharmacokinetic profile and metabolic fate. Stable isotope-labeled internal standards, such as this compound, are the gold standard in quantitative LC-MS/MS analysis. They compensate for variations in sample preparation and matrix effects, ensuring the highest accuracy and precision. This protocol outlines a highly selective and sensitive method for the detection of this compound, which can be adapted for the quantification of its non-labeled counterpart in various biological samples.
Mass Spectrometry Parameters
The successful detection of this compound relies on the optimization of mass spectrometry parameters. The following table summarizes the recommended starting parameters for a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+). The molecular weight of 4-Acetamidoantipyrine is 245.28 g/mol .
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) m/z | 249.3 |
| Product Ion (Q3) m/z (Quantifier) | 207.2 |
| Product Ion (Q3) m/z (Qualifier) | 165.1 |
| Dwell Time | 100 ms |
| Collision Energy (CE) for 207.2 | 25 eV |
| Collision Energy (CE) for 165.1 | 35 eV |
| Cone Voltage | 30 V |
| Capillary Voltage | 3.5 kV |
| Desolvation Gas Flow | 800 L/hr |
| Desolvation Temperature | 400 °C |
| Source Temperature | 150 °C |
Note: These parameters should be optimized for the specific instrument being used.
Experimental Protocol
Sample Preparation: Protein Precipitation
This protocol is designed for the extraction of this compound from plasma or serum samples.
-
Sample Thawing: Thaw plasma/serum samples at room temperature.
-
Aliquoting: Aliquot 100 µL of the plasma/serum sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: If quantifying the non-labeled compound, spike the sample with the this compound internal standard solution.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to each sample.
-
Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography
The following are recommended starting conditions for the chromatographic separation.
| Parameter | Value |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | ZORBAX Extend-C18, RRHT, 2.1 mm × 100 mm, 1.8 µm |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 6.0 | |
| 6.1 | |
| 8.0 |
Diagrams
Caption: Experimental workflow for the analysis of this compound.
Caption: Role of this compound as an internal standard.
Conclusion
The LC-MS/MS method described provides a reliable and sensitive approach for the detection and quantification of this compound. The provided parameters and protocols offer a solid foundation for researchers in drug metabolism and pharmacokinetics. The use of a stable isotope-labeled internal standard is paramount for achieving the high-quality data necessary in regulated and non-regulated bioanalysis. This application note serves as a comprehensive guide for the implementation of this analytical method.
Application Note: High-Performance Liquid Chromatography Method for the Separation of 4-Acetamidoantipyrine-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and analysis of 4-Acetamidoantipyrine-d3. This deuterated analog is commonly utilized as an internal standard in pharmacokinetic and metabolic studies of its non-deuterated counterpart, 4-Acetamidoantipyrine, a metabolite of the drug metamizole (B1201355).[1][2] The described method is based on established chromatographic principles for small molecules and related compounds, providing a robust starting point for routine analysis and method validation. The protocol is intended for use with a UV detector or, for higher sensitivity and specificity, a mass spectrometer (MS).
Introduction
4-Acetamidoantipyrine is a primary metabolite of metamizole (dipyrone), a widely used analgesic and antipyretic.[1] In clinical and research settings, the quantification of drug metabolites is crucial for understanding pharmacokinetics, safety, and efficacy. The use of stable isotope-labeled internal standards, such as this compound, is a well-established practice in quantitative bioanalysis to improve accuracy and precision by correcting for variability during sample preparation and analysis.[3] This document provides a detailed protocol for the chromatographic separation of this compound, suitable for its application as an internal standard.
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the separation of this compound. These conditions are based on a method developed for the analogous compound, 4-dimethylaminoantipyrine, and are expected to provide good chromatographic performance for this compound.[4][5]
| Parameter | Recommended Conditions |
| HPLC System | A standard HPLC or UHPLC system with a UV or Mass Spectrometric detector. |
| Column | Hypersil ODS (C18), 150 x 4.6 mm, 5 µm particle size.[4][5] |
| Mobile Phase | Methanol (B129727) : 0.05 M Sodium Acetate (B1210297) Buffer (pH 5.5) (60:40, v/v).[4][5] |
| Flow Rate | 1.5 mL/min.[4][5] |
| Column Temperature | Ambient (approximately 25 °C). |
| Injection Volume | 20 µL.[4][5] |
| Detector | UV at 253 nm or Mass Spectrometer (details below).[4][5] |
| Run Time | Approximately 5 minutes.[4] |
Mass Spectrometry Detection (LC-MS/MS)
For more selective and sensitive detection, a triple quadrupole mass spectrometer is recommended. The following are suggested starting parameters for MS detection in positive electrospray ionization (ESI) mode.
| Parameter | Suggested Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Multiple Reaction Monitoring (MRM) Transitions: | |
| This compound | To be determined by infusion of the standard |
| 4-Acetamidoantipyrine | To be determined by infusion of the standard |
Experimental Protocol
This protocol outlines the steps for preparing the necessary solutions and running the analysis.
Reagents and Materials
-
This compound analytical standard
-
4-Acetamidoantipyrine analytical standard
-
Methanol (HPLC grade)
-
Sodium Acetate (analytical grade)
-
Acetic Acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
0.22 µm syringe filters
Solution Preparation
-
0.05 M Sodium Acetate Buffer (pH 5.5): Dissolve 4.1 g of sodium acetate in 1 L of deionized water. Adjust the pH to 5.5 with glacial acetic acid.
-
Mobile Phase (60:40 Methanol:Buffer): Mix 600 mL of HPLC grade methanol with 400 mL of the 0.05 M sodium acetate buffer (pH 5.5). Filter and degas the mobile phase before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for calibration. A typical range would be from 0.1 µg/mL to 10 µg/mL.
Sample Preparation
For the analysis of this compound as an internal standard in biological matrices (e.g., plasma, urine), a protein precipitation or solid-phase extraction (SPE) step is typically required. The following is a general protein precipitation protocol:
-
To 100 µL of the biological sample, add 300 µL of cold acetonitrile (B52724) containing the this compound internal standard at a known concentration.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
HPLC Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of the prepared standard solutions and samples.
-
Monitor the chromatogram at 253 nm or using the specified MS parameters.
-
The retention time for this compound is expected to be similar to that of the non-deuterated form. Due to the deuterium (B1214612) labeling, a slight shift in retention time may be observed.
Method Validation Considerations
This proposed method should be fully validated according to the relevant regulatory guidelines (e.g., FDA, EMA) before its use in routine analysis. Key validation parameters include:
-
Specificity and Selectivity
-
Linearity and Range
-
Accuracy and Precision
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Stability (short-term, long-term, freeze-thaw)
-
Matrix Effects
Logical Workflow of the Analytical Method
Caption: Workflow for the HPLC analysis of this compound.
Relationship of Chromatographic Components
Caption: Interrelationship of the key components in the HPLC system.
References
- 1. Buy 4-Acetamidoantipyrine | 83-15-8 [smolecule.com]
- 2. 4-Acetylaminoantipyrine | C13H15N3O2 | CID 65743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validated HPLC Determination of 4-Dimethylaminoantipyrine in Different Suppository Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validated HPLC determination of 4-dimethylaminoantipyrine in different suppository bases - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with 4-Acetamidoantipyrine-d3 in Urine Samples
This technical support center is designed for researchers, scientists, and drug development professionals utilizing 4-Acetamidoantipyrine-d3 as an internal standard to combat matrix effects in the analysis of urine samples, particularly with LC-MS/MS. Here you will find troubleshooting guidance and frequently asked questions to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in urine sample analysis?
A1: this compound is a stable isotope-labeled (SIL) internal standard (IS). Its primary role is to mimic the behavior of the unlabeled analyte of interest during sample preparation and analysis.[1][2][3] Because it is chemically almost identical to the analyte, it helps to correct for variations in sample extraction, instrument response, and, most importantly, matrix effects.[2][4] By adding a known amount of this compound to all samples, calibration standards, and quality controls, the ratio of the analyte's signal to the internal standard's signal is used for quantification, leading to more accurate and precise results.[2]
Q2: What are matrix effects and why are they a concern in urine analysis?
A2: Matrix effects are the alteration of analyte ionization in the mass spectrometer's source due to co-eluting endogenous or exogenous components in the sample matrix.[1][4][5][6] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of quantitative results.[1][4][6] Urine is a complex biological matrix containing a high and variable concentration of salts, urea, creatinine, and other metabolites, making it particularly prone to causing significant matrix effects.[7][8]
Q3: Can this compound always completely eliminate matrix effects?
A3: While highly effective, a SIL-IS like this compound may not always perfectly compensate for matrix effects.[9] Discrepancies can arise if the analyte and the deuterated internal standard experience different degrees of ion suppression or enhancement.[9] This can happen if they are not perfectly co-eluting from the liquid chromatography (LC) column.[10]
Q4: What are the ideal characteristics of a deuterated internal standard like this compound?
A4: For reliable quantification, a deuterated internal standard should have high chemical and isotopic purity (typically >99% and ≥98% respectively).[2] It should also have a sufficient number of deuterium (B1214612) atoms (generally 2 to 10) to be clearly resolved from the natural isotopic distribution of the analyte.[2] Crucially, the deuterium labels must be on stable, non-exchangeable positions of the molecule to prevent back-exchange with protons from the sample matrix or solvent.[2][9]
Troubleshooting Guide
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results are inconsistent and inaccurate despite using this compound. What could be the problem?
Answer: This issue can stem from several factors. The most common culprits are a lack of co-elution between the analyte and the internal standard, isotopic or chemical impurities, or isotopic exchange.
| Possible Cause | Troubleshooting Steps |
| Chromatographic Separation (Isotope Effect) | Even a slight separation between the analyte and this compound can expose them to different matrix components as they enter the mass spectrometer, leading to differential matrix effects.[2][9] Solution: - Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard. They should have identical retention times. - Optimize Chromatography: If they are separated, adjust the mobile phase composition, gradient profile, or try a different LC column to achieve co-elution. |
| Isotopic or Chemical Impurities | The internal standard solution may contain a significant amount of the unlabeled analyte, leading to an overestimation of the analyte's concentration.[2] Solution: - Check Certificate of Analysis: Always review the certificate of analysis from the supplier for isotopic and chemical purity. - Analyze IS Solution: Inject a solution of the internal standard alone to check for the presence of the unlabeled analyte. |
| Isotopic Exchange (H/D Back-Exchange) | Deuterium atoms on the internal standard can exchange with protons from the sample matrix or solvent, especially if the labels are in chemically labile positions.[9] Solution: - Assess Label Stability: Ensure the deuterium atoms on this compound are on stable, non-exchangeable positions. - Incubation Study: Incubate the deuterated internal standard in a blank urine matrix for a time equivalent to your sample preparation and analysis. Analyze the sample to see if there is an increase in the signal of the non-labeled compound.[9] |
Issue 2: Unstable Internal Standard Signal Intensity
Question: The signal intensity of my this compound is highly variable between samples. Why is this happening?
Answer: High variability in the internal standard's signal often points to significant and inconsistent matrix effects between different urine samples.
| Possible Cause | Troubleshooting Steps |
| Differential Matrix Effects | Different urine samples have varying compositions, leading to different degrees of ion suppression or enhancement.[8] This "differential matrix effect" can lead to inaccurate quantification.[9] Solution: - Matrix Effect Evaluation: Conduct a post-extraction addition experiment to assess the matrix effect across multiple urine lots. - Improve Sample Cleanup: A more rigorous sample preparation method, such as solid-phase extraction (SPE), can help remove interfering matrix components.[3][10] - Sample Dilution: Diluting the urine sample can reduce the concentration of matrix components, but ensure the analyte concentration remains above the limit of quantification.[9][11][12] |
| Poor Sample Preparation Reproducibility | Inconsistent sample preparation can lead to variable recoveries of the internal standard. Solution: - Standardize Protocol: Ensure the sample preparation protocol is followed precisely for all samples. - Automate if Possible: Automated sample preparation can improve reproducibility. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Addition)
Objective: To quantify the extent of ion suppression or enhancement caused by the urine matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and this compound into the final reconstitution solvent at low and high quality control (QC) concentrations.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank urine. Spike the analyte and this compound into the extracted matrix at the same concentrations as Set A.
-
Set C (Matrix Blank): Extract the same six lots of blank urine without adding the analyte or internal standard to check for interferences.
-
-
Analyze the Samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The variability of the MF across different lots of urine should be assessed.
-
Protocol 2: Urine Sample Preparation using Solid-Phase Extraction (SPE)
Objective: To remove interfering matrix components from urine prior to LC-MS/MS analysis.
Materials:
-
Human urine samples
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This compound internal standard working solution
-
Mixed-mode strong anion exchange SPE cartridges
-
Reconstitution solvent
Procedure:
-
Sample Pre-treatment: To a 250 µL aliquot of urine, add the this compound internal standard. Dilute the sample with 1550 µL of aqueous ammonium acetate buffer (pH 9.0).[3][10]
-
SPE Cartridge Conditioning: Condition the SPE cartridges according to the manufacturer's instructions, typically with methanol followed by the buffer.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a suitable solvent to remove interfering components.
-
Elution: Elute the analyte and internal standard with an appropriate elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of reconstitution solvent.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Data Presentation
Table 1: Representative Data for Matrix Effect and Recovery Assessment
| Parameter | Lot 1 | Lot 2 | Lot 3 | Lot 4 | Lot 5 | Lot 6 | Mean | %CV | Acceptance Criteria |
| Matrix Factor | 0.92 | 0.88 | 0.95 | 1.05 | 0.85 | 0.98 | 0.94 | 7.5% | CV ≤ 15% |
| Recovery (%) | 95.2 | 93.8 | 96.5 | 98.1 | 92.5 | 97.3 | 95.6 | 2.3% | Consistent and reproducible |
| Process Efficiency (%) | 87.6 | 82.5 | 91.7 | 103.0 | 78.6 | 95.4 | 89.8 | 10.2% | Within acceptable limits |
Note: These are example data. Actual results may vary.
Visualizations
Caption: Experimental workflow for urine analysis using this compound.
Caption: Conceptual diagram of matrix effects in the MS ion source.
References
- 1. waters.com [waters.com]
- 2. benchchem.com [benchchem.com]
- 3. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes - PMC [pmc.ncbi.nlm.nih.gov]
improving ionization efficiency of 4-Acetamidoantipyrine-d3
Technical Support Center: 4-Acetamidoantipyrine-d3
Welcome to the technical support center for this compound analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the ionization efficiency of this compound in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its ionization efficiency important?
A1: 4-Acetamidoantipyrine (4-AAA) is an active metabolite of the analgesic drug Metamizole (Dipyrone).[1][2] The deuterated form, this compound (d3), is a stable isotope-labeled version of the molecule. It is commonly used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). Optimizing its ionization efficiency is critical for achieving maximum sensitivity, accuracy, and precision in pharmacokinetic and toxicological studies.[3] A strong, stable signal from the internal standard is necessary to reliably correct for variations in sample preparation and matrix effects.[4]
Q2: Which ionization technique is better for this compound: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?
A2: Both ESI and APCI can be suitable, but ESI is generally the preferred starting point. 4-Acetamidoantipyrine is a moderately polar molecule, making it a good candidate for ESI, which is ideal for polar to highly polar compounds.[5] Experimental data confirms that it ionizes well using ESI in positive mode.[6] APCI is typically better for less polar and more volatile compounds that are thermally stable.[7] Since 4-AAA-d3 has good solubility in common reversed-phase solvents like methanol, ESI is the most common and often most effective choice.[8]
Q3: What is the expected mass-to-charge ratio (m/z) for protonated this compound?
A3: The non-deuterated form of 4-Acetamidoantipyrine has a molecular weight of approximately 245.28 g/mol .[9] The "d3" designation indicates that three hydrogen atoms have been replaced by deuterium (B1214612) atoms. Therefore, the monoisotopic mass of the d3 variant will be approximately 3 Daltons higher. In positive ion mode, the most common adduct is the protonated molecule, [M+H]+.
-
Molecular Formula (non-deuterated): C₁₃H₁₅N₃O₂[6]
-
Molecular Weight (non-deuterated): ~245.3[8]
-
Expected [M+H]⁺ (d3 variant): ~249.3 m/z
Always confirm the exact mass of your specific standard.
Q4: Does the mobile phase pH affect ionization efficiency?
A4: Yes, pH is a critical factor. For positive ion mode ESI, the goal is to promote the formation of protonated molecules ([M+H]⁺). This is most efficiently achieved when the mobile phase pH is at least 1-2 units below the pKa of the analyte's most basic functional group. By maintaining an acidic environment, the analyte is predominantly in its protonated, cationic form in solution before it even enters the ESI source, leading to a much stronger signal.[10]
Troubleshooting Guide
Issue 1: Low or No Signal Intensity for this compound
If you are experiencing a weak signal, follow this troubleshooting workflow.
References
- 1. 4-ACETAMIDOANTIPYRINE | 83-15-8 [chemicalbook.com]
- 2. Buy 4-Acetamidoantipyrine | 83-15-8 [smolecule.com]
- 3. Quantification of 4-methylaminoantipyrine, the active metabolite of dipyrone, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 6. 4-Acetylaminoantipyrine | C13H15N3O2 | CID 65743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. caymanchem.com [caymanchem.com]
- 9. 4-乙酰氨基安替比林 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 10. Influence of the acid-base ionization of drugs in their retention in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of 4-Acetamidoantipyrine-d3 in different solvents and temperatures
This technical support center provides guidance on the stability of 4-Acetamidoantipyrine-d3 in various experimental conditions. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific stability data for the deuterated compound is limited, this guide offers insights based on general principles of drug stability, forced degradation studies, and data from its non-deuterated analog, 4-Acetamidoantipyrine (4-AAA).
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound analytical standard?
A1: Solid analytical standards of this compound should be stored in a refrigerator at 2-8°C.[1] It is recommended to keep the compound in a tightly sealed container to protect it from moisture. For long-term storage, consider storing it in a desiccator within the recommended temperature range.
Q2: What solvents are recommended for preparing stock solutions of this compound?
Q3: How stable is this compound in aqueous solutions?
A3: Direct stability data for this compound in aqueous solutions is not available. However, studies on the non-deuterated analog, 4-Acetamidoantipyrine (4-AAA), show that it can degrade in aqueous environments, especially under harsh conditions like elevated temperatures and in the presence of oxidizing agents.[2] It is advisable to prepare fresh aqueous solutions for each experiment or to conduct a short-term stability study in your specific aqueous medium.
Q4: Can I store solutions of this compound? If so, under what conditions?
A4: If you need to store solutions, it is recommended to do so at a low temperature, such as -20°C or -80°C, to minimize degradation.[3] The stability of the compound in solution is dependent on the solvent and storage temperature. It is best practice to prepare fresh solutions. If storage is necessary, a stability assessment is recommended.
Q5: Is this compound sensitive to light?
A5: Photostability is a common parameter assessed during forced degradation studies.[4][5] While specific photostability data for this compound is not provided, it is a good laboratory practice to store solutions in amber vials or protect them from light to prevent potential photodegradation.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of signal or lower than expected concentration in my analysis. | The compound may have degraded in the stock solution or during sample preparation. | - Prepare a fresh stock solution from the solid standard and re-analyze. - If the issue persists, perform a short-term stability test of the compound in your solvent at the storage and experimental temperatures. - Ensure the solvent used is of high purity and free from contaminants that could promote degradation. |
| Appearance of unknown peaks in my chromatogram over time. | These could be degradation products of this compound. | - To confirm, perform a forced degradation study (e.g., by adding a small amount of acid, base, or peroxide to a solution) to see if the unknown peaks increase. - Review the literature for known degradation products of 4-Acetamidoantipyrine.[6] - Adjust storage conditions (e.g., lower temperature, protect from light) to minimize degradation. |
| Inconsistent results between experiments. | This could be due to the instability of the compound under your experimental conditions. | - Prepare fresh solutions for each experiment. - Carefully control the temperature and pH of your solutions. - Evaluate the stability of the compound in your analytical mobile phase if samples are left in an autosampler for an extended period. |
Summary of Stability Data for 4-Acetamidoantipyrine (Non-Deuterated)
The following table summarizes findings from a study on the degradation of the non-deuterated analog, 4-Acetamidoantipyrine (4-AAA), in an aqueous system with thermally activated persulfate. While this represents a specific and harsh condition, it provides insights into the molecule's potential stability issues, particularly concerning temperature.
| Condition | Observation | Reference |
| Temperature | Degradation significantly increases with temperature. At 40°C, degradation was 7.2% in 30 min, while at 70°C, it was 68.4%. At 80°C, it was almost completely degraded in 15 minutes. | [2] |
| pH | Effective degradation was observed across a wide pH range (acidic, neutral, and alkaline) at 80°C. | [2] |
| Oxidation | The presence of sulfate (B86663) and hydroxyl radicals leads to degradation. | [2] |
Disclaimer: This data is for the non-deuterated form and under specific oxidative stress conditions. It should be used as an indicator of potential sensitivities, not as a direct measure of stability for this compound in common laboratory solvents.
Experimental Protocols
Protocol for Assessing the Stability of this compound in a Specific Solvent and Temperature
This protocol outlines a general procedure for conducting a preliminary stability study of this compound in a solvent of interest at a specific temperature.
1. Objective: To determine the short-term stability of this compound in a selected solvent at a defined temperature.
2. Materials:
- This compound solid standard
- High-purity solvent of interest (e.g., Methanol (B129727), Acetonitrile (B52724), Water)
- Volumetric flasks and pipettes
- HPLC or LC-MS/MS system
- Calibrated analytical balance
- Temperature-controlled chamber or water bath
- Amber vials
3. Procedure:
- Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
- Preparation of Stability Samples: Dilute the stock solution with the same solvent to a suitable working concentration for your analytical method (e.g., 10 µg/mL). Dispense aliquots of this working solution into several amber vials.
- Time Zero (T0) Analysis: Immediately analyze three aliquots of the working solution to establish the initial concentration. This will serve as your baseline.
- Incubation: Place the remaining vials in the temperature-controlled environment set to your desired temperature (e.g., Room Temperature (25°C), Refrigerated (4°C), or Elevated (40°C)).
- Time Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove three vials from the incubation chamber and analyze them using your analytical method.
- Data Analysis:
- Calculate the average concentration of this compound at each time point.
- Determine the percentage of the initial concentration remaining at each time point: (% Remaining) = (Concentration at Tx / Concentration at T0) * 100.
- Plot the percentage remaining against time to visualize the degradation profile.
- A significant decrease in concentration (e.g., >5-10%) indicates instability under the tested conditions.
4. Analytical Method: A validated stability-indicating analytical method, such as HPLC-UV or LC-MS/MS, should be used.[7][8] The method must be able to separate the parent compound from any potential degradation products.
Visualizations
Caption: Workflow for assessing the stability of an analytical standard.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. mdpi.com [mdpi.com]
- 3. Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Acetylaminoantipyrine | C13H15N3O2 | CID 65743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. kinampark.com [kinampark.com]
Technical Support Center: Minimizing Ion Suppression for 4-Acetamidoantipyrine-d3
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Acetamidoantipyrine-d3 as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-mass spectrometry (LC-MS/MS) analysis. The following resources address common challenges related to ion suppression to help ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a critical concern when using this compound?
A1: Ion suppression is a matrix effect where co-eluting compounds from a sample reduce the ionization efficiency of a target analyte in the mass spectrometer's ion source.[1][2] This leads to a decreased signal intensity and can negatively impact sensitivity, accuracy, and precision.[3] When using a deuterated internal standard (d-IS) like this compound, the fundamental assumption is that both the analyte and the d-IS will co-elute and experience the same degree of ion suppression.[4] This allows the ratio of the analyte signal to the IS signal to normalize variability and ensure accurate quantification.[4] However, if they experience differential ion suppression, where one is suppressed more than the other, the accuracy and precision of the results can be severely compromised.[1][5]
Q2: What are the most common causes of ion suppression in bioanalytical methods?
A2: Ion suppression can originate from multiple sources related to the sample matrix, mobile phase, and experimental conditions. Key causes include:
-
Co-eluting Matrix Components: Endogenous substances from biological samples, such as phospholipids (B1166683), salts, and proteins, can co-elute with the analyte and interfere with the ionization process.[1]
-
Mobile Phase Additives: Non-volatile buffers or trace impurities in the mobile phase can accumulate in the ion source and suppress the analyte signal.[1]
-
High Analyte or Internal Standard Concentration: At high concentrations, an analyte or its internal standard can cause self-suppression, leading to a non-linear detector response.[1][4]
-
Competition in the Ion Source: In electrospray ionization (ESI), co-eluting compounds compete with the analyte for charge or access to the droplet surface, which is necessary for the transition into the gas phase.[1][2]
Q3: I am observing inconsistent and irreproducible results for my quality control (QC) samples. Could differential ion suppression be the cause?
A3: Yes, inconsistent QC sample results are a classic symptom of unmanaged ion suppression.[4] The composition of biological matrices can vary from sample to sample, leading to different degrees of ion suppression.[4] This variability can compromise precision and accuracy.[6] If the this compound and the non-deuterated analyte are affected differently by these matrix variations, it will result in poor reproducibility in your QC data.
Q4: How can I detect and locate the source of ion suppression in my chromatographic run?
A4: A common and effective method is to perform a post-column infusion experiment.[7][8] In this technique, a constant flow of the analyte solution is introduced into the LC eluent stream just before it enters the mass spectrometer. When a blank matrix sample is injected onto the column, any dip in the stable analyte signal indicates a region where matrix components are eluting and causing ion suppression.[8] This allows you to identify the specific retention times where suppression occurs and adjust your chromatography to move your analyte's elution away from these zones.[4]
Q5: My this compound internal standard is eluting slightly before the non-deuterated analyte. Why is this happening and is it a problem?
A5: This phenomenon is often referred to as the "isotope effect," where replacing hydrogen with the heavier deuterium (B1214612) atom can lead to slight changes in the molecule's physicochemical properties, causing it to elute slightly earlier from a reverse-phase column.[4] This can be a significant problem because even a small separation in retention time can expose the analyte and the internal standard to different co-eluting matrix components, leading to differential ion suppression and compromising quantification.[4] It is crucial to verify that the analyte and this compound perfectly co-elute.[4]
Troubleshooting Guides
Problem: Inconsistent Analyte-to-Internal Standard (A/IS) Ratio
An unstable A/IS ratio across injections of the same sample or in QC samples often points to differential matrix effects. Use the following decision tree to diagnose and resolve the issue.
Caption: Troubleshooting decision tree for inconsistent A/IS ratios.
Table 1: Summary of Causes and Corrective Actions for Inconsistent A/IS Ratios
| Potential Cause | Recommended Action |
| Chromatographic Separation | Modify the LC gradient (slower ramp), change the mobile phase composition, or test a different column chemistry to achieve co-elution.[4] |
| Variable Matrix Effects | Implement a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) to remove a wider range of interferences.[4][5] |
| High IS Concentration | Optimize the concentration of this compound to be within the linear dynamic range and at a similar level to the analyte.[4] |
| Analyte Eluting in Suppression Zone | Perform a post-column infusion experiment to map suppression zones, then adjust the LC gradient to move the analyte peak to a cleaner region.[8] |
Problem: Low Signal Intensity for Both Analyte and Internal Standard
When both the analyte and this compound signals are weak, it suggests significant ion suppression is affecting both equally. The primary solution is to improve the removal of interfering matrix components before analysis.
Caption: Workflow for selecting a sample preparation technique.
Table 2: Comparison of Common Sample Preparation Techniques
| Technique | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Simple, fast, inexpensive | Non-selective, often leaves phospholipids and salts, which are major sources of ion suppression.[8] | Initial screening, methods where matrix effects are minimal. |
| Liquid-Liquid Extraction (LLE) | More selective than PPT, removes many interferences | Can be labor-intensive, requires large volumes of organic solvents.[2] | Removing non-polar interferences from aqueous samples. |
| Solid-Phase Extraction (SPE) | Highly selective, provides the cleanest extracts, effectively removes salts and phospholipids.[5][9] | More complex method development, higher cost per sample. | Assays requiring maximum sensitivity and minimal ion suppression. |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
This protocol describes how to identify regions of ion suppression in a chromatographic run.
Methodology:
-
System Setup: Configure the LC-MS system as shown in the diagram below. Use a T-junction to connect the outlet of the LC column to a syringe pump. The combined flow is then directed to the MS ion source.
-
Analyte Solution: Prepare a solution of 4-Acetamidoantipyrine (the non-deuterated analyte) in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that provides a stable and robust signal (e.g., 100 ng/mL).
-
Infusion: Set the syringe pump to deliver the analyte solution at a low, constant flow rate (e.g., 10 µL/min).
-
Blank Injection: Begin the infusion and allow the MS signal to stabilize, creating a flat baseline. Inject a blank, extracted sample matrix (e.g., protein-precipitated plasma) onto the LC column and run your standard chromatographic gradient.
-
Data Analysis: Monitor the signal for the infused analyte. Any significant drop from the stable baseline indicates a region where matrix components are eluting and causing ion suppression.[8] The retention time of these "dips" corresponds to the suppression zones.
Caption: Experimental setup for a post-column infusion experiment.
Protocol 2: Representative LC-MS/MS Method Parameters
The following table provides a starting point for developing an LC-MS/MS method for 4-Acetamidoantipyrine and its deuterated internal standard. Optimization will be required for specific applications and matrices.
Table 3: Example LC-MS/MS Method Parameters
| Parameter | Setting |
| LC System | UHPLC System |
| Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm)[10] |
| Mobile Phase A | 0.1% Formic Acid in Water[10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[10] |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate[10] |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[10] |
| Ion Source Gas 1 | 40 psi[10] |
| Ion Source Gas 2 | 40 psi[10] |
| Probe Temperature | 500 °C[10] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Analyte) | To be determined by infusion of standard |
| MRM Transition (IS) | To be determined by infusion of this compound |
References
- 1. benchchem.com [benchchem.com]
- 2. providiongroup.com [providiongroup.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. longdom.org [longdom.org]
- 10. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Peak Shape for 4-Acetamidoantipyrine-d3
Welcome to the technical support center for the analysis of 4-Acetamidoantipyrine-d3. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues related to poor chromatographic peak shape during the analysis of this deuterated compound.
Frequently Asked Questions (FAQs)
Q1: Can the deuterium (B1214612) labeling in this compound affect its chromatographic peak shape?
A1: While the presence of deuterium can sometimes lead to minor differences in retention time due to the kinetic isotope effect, it is generally not a direct cause of poor peak shape such as tailing or fronting.[1] The underlying causes of peak asymmetry are typically related to chromatographic conditions, sample preparation, or system issues.
Q2: What is the most common cause of peak tailing?
A2: Peak tailing, where the latter half of the peak is broader than the front half, is often caused by secondary interactions between the analyte and the stationary phase.[2][3] For a compound like this compound, this can be due to interactions with acidic silanol (B1196071) groups on the silica (B1680970) support of the column. Other common causes include column overload, low buffer concentration, and issues with the packing of the column bed.[3][4]
Q3: What causes peak fronting?
A3: Peak fronting, characterized by a leading edge to the peak, is most commonly associated with column overload, where too much sample is injected.[5][6] It can also be a result of poor sample solubility in the mobile phase or a mismatch between the injection solvent and the mobile phase.[2][7]
Q4: How does the mobile phase pH affect the peak shape of this compound?
A4: The mobile phase pH is a critical parameter for ionizable compounds. 4-Acetamidoantipyrine has a pKa value, and if the mobile phase pH is close to this pKa, the compound can exist in both ionized and non-ionized forms, leading to peak tailing or splitting. To ensure a consistent charge state and improve peak shape, it is recommended to adjust the mobile phase pH to be at least 1-2 units away from the analyte's pKa.[7]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
Peak tailing is a common issue that can compromise the accuracy and precision of your analysis. Follow this guide to systematically troubleshoot the problem.
Step 1: Initial Assessment
Observe the chromatogram to determine if tailing affects all peaks or just the this compound peak.
-
All peaks tail: This often points to a system-wide issue, such as a partially blocked column inlet frit or dead volume in the system.[8]
-
Only the analyte peak tails: This suggests a specific interaction between this compound and the stationary phase or an issue with the sample itself.
Step 2: Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing.
Caption: Workflow for troubleshooting peak tailing.
Step 3: Quantitative Data and Experimental Protocols
| Parameter | Recommendation for Tailing Peaks | Rationale |
| Sample Concentration | Reduce by 50% | High concentrations can lead to column overload, a common cause of tailing.[2] |
| Injection Volume | Decrease to 5 µL or less | Similar to concentration, this reduces the mass on the column. |
| Mobile Phase pH | Adjust to be at least 1-2 pH units away from the analyte's pKa | Ensures a single ionic species of the analyte, preventing secondary interactions.[7] |
| Buffer Concentration | Increase to 20-50 mM | Higher buffer concentrations can help mask residual silanol groups on the column packing.[4][8] |
Experimental Protocol: Mobile Phase pH Adjustment
-
Prepare the aqueous component of your mobile phase.
-
Determine the pKa of 4-Acetamidoantipyrine (the non-deuterated form can be used as a close proxy).
-
Adjust the pH of the aqueous portion of the mobile phase using a suitable acid (e.g., formic acid, phosphoric acid) or base (e.g., ammonium (B1175870) hydroxide) to be at least 1-2 units above or below the pKa.
-
Mix the aqueous and organic components of the mobile phase.
-
Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting the sample.
Guide 2: Diagnosing and Resolving Peak Fronting
Peak fronting can obscure the true peak shape and affect integration. Use this guide to identify and correct the cause.
Step 1: Initial Assessment
Visually inspect the chromatogram. Peak fronting is often more pronounced with early eluting peaks and at higher concentrations.
Step 2: Troubleshooting Workflow
The following diagram provides a step-by-step approach to resolving peak fronting.
Caption: Workflow for troubleshooting peak fronting.
Step 3: Quantitative Data and Experimental Protocols
| Parameter | Recommendation for Fronting Peaks | Rationale |
| Sample Concentration | Reduce by 50-75% | Fronting is a classic sign of concentration overload.[6] |
| Injection Solvent | Match the strength of the initial mobile phase | A stronger injection solvent can cause the analyte to move through the column too quickly at the beginning, leading to fronting.[7] |
| Sample Solubility | Ensure the sample is fully dissolved in the injection solvent | Poor solubility can lead to an uneven distribution of the sample at the head of the column.[2] |
Experimental Protocol: Injection Solvent Matching
-
Analyze the composition of your initial mobile phase (e.g., 90% Water, 10% Acetonitrile).
-
Prepare your this compound sample in a solvent that is as close as possible in composition and strength to the initial mobile phase.
-
If the sample is not soluble in the mobile phase, use the weakest possible solvent in which it is soluble.
-
Inject the sample and observe the peak shape.
Representative Experimental Protocol
While a specific validated method for this compound is not provided in the search results, a general starting point for method development for a compound of this nature on a C18 column would be as follows. This protocol would likely require optimization.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at an appropriate wavelength for 4-Acetamidoantipyrine |
| Injection Volume | 5 µL |
This protocol provides a foundation for developing a robust analytical method for this compound. Adjustments to the gradient, mobile phase composition, and pH may be necessary to achieve optimal peak shape and resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. chemtech-us.com [chemtech-us.com]
- 3. youtube.com [youtube.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 8. chromatographyonline.com [chromatographyonline.com]
potential for deuterium exchange in 4-Acetamidoantipyrine-d3
Welcome to the technical support center for 4-Acetamidoantipyrine-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential for deuterium (B1214612) exchange and to offer troubleshooting advice for experiments involving this deuterated standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and where are the deuterium labels located?
This compound is the deuterated analog of 4-Acetamidoantipyrine, a metabolite of the drug Metamizole.[][2] The "-d3" designation indicates that three hydrogen atoms have been replaced by deuterium atoms. In this specific molecule, the deuterium labels are located on the acetyl group.[][2]
Q2: What is deuterium exchange, and why is it a concern?
Deuterium exchange, also known as H/D or D-H exchange, is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent), or vice versa. This is a critical concern when using deuterated compounds as internal standards in quantitative analyses, such as mass spectrometry. If deuterium atoms are lost from the standard, its mass will change, leading to inaccurate quantification of the target analyte.
Q3: What factors can cause deuterium exchange in this compound?
Several factors can promote deuterium exchange on the N-acetyl group of this compound:
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pH: Basic (high pH) conditions can catalyze the exchange of the deuterium atoms on the acetyl group. Acidic (low pH) conditions can also potentially lead to exchange, although it is generally less pronounced for acetyl groups compared to other functional groups.
-
Temperature: Higher temperatures provide the necessary energy for the exchange reaction to occur more readily.
-
Solvent: Protic solvents, which contain exchangeable hydrogen atoms (e.g., water, methanol, ethanol), can act as a source of protons to replace the deuterium atoms. Aprotic solvents (e.g., acetonitrile, dichloromethane) are less likely to cause exchange.
-
Exposure Time: The longer the compound is exposed to conditions that promote exchange, the greater the potential for deuterium loss.
Q4: How can I detect if deuterium exchange is occurring with my this compound standard?
Deuterium exchange can be identified using mass spectrometry. If you observe the following, it may be an indication of deuterium loss:
-
A shift in the mass-to-charge ratio (m/z) of the deuterated standard towards its unlabeled counterpart.
-
The appearance of ions with one or two deuterium atoms instead of the expected three.
-
High variability in the peak area or response of the deuterated standard across a sample batch.
-
Poor precision in your calibration curve and quality control samples.
Troubleshooting Guide
This guide addresses common issues you might encounter related to deuterium exchange with this compound.
Problem 1: Loss of Deuterium Signal or Inconsistent Isotopic Purity in Mass Spectrometry Analysis
-
Potential Cause A: Deuterium exchange during sample preparation.
-
Troubleshooting Steps:
-
Evaluate pH: Measure the pH of your sample matrix and any buffers used. If the pH is high (basic), consider neutralizing the sample or using a milder buffer system.
-
Control Temperature: Perform all sample preparation steps at a low temperature (e.g., on ice or in a cold room) to minimize the rate of exchange.
-
Solvent Choice: If possible, use aprotic solvents for sample reconstitution. If aqueous or protic solvents are necessary, minimize the time the sample is in that solvent.
-
Pinpoint the Source: Analyze an aliquot of your this compound standard at each stage of your sample preparation workflow to identify the specific step where deuterium loss is occurring.
-
-
-
Potential Cause B: Deuterium exchange during LC-MS analysis.
-
Troubleshooting Steps:
-
Mobile Phase pH: Evaluate the pH of your mobile phases. If highly acidic or basic, consider adjusting the pH to a more neutral range if your chromatography allows.
-
Column and Ion Source Temperature: High temperatures in the column oven or the mass spectrometer's ion source can promote exchange. Try to use the lowest temperatures that still provide adequate chromatographic separation and ionization efficiency.
-
Minimize Run Time: A shorter chromatographic run time will reduce the exposure of the analyte to potentially problematic mobile phases and temperatures.
-
-
Problem 2: High Variability in the Internal Standard Response
-
Potential Cause: Inconsistent deuterium exchange across samples or degradation of the standard.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Prepare a fresh dilution of your this compound stock solution in a pure, aprotic solvent (e.g., acetonitrile) and analyze it directly. Compare the mass spectrum to the certificate of analysis to ensure the isotopic purity is as expected.
-
Standardize Sample Handling: Ensure that all samples, calibrators, and quality controls are treated identically in terms of pH, temperature, solvent exposure, and time from preparation to analysis.
-
Conduct a Stability Study: Prepare your internal standard in your typical sample matrix and analyze it at different time points (e.g., 0, 2, 4, 8 hours) to assess its stability under your specific experimental conditions.
-
-
Quantitative Data Summary
| Condition | Parameter | Low Exchange Likelihood | Moderate Exchange Likelihood | High Exchange Likelihood |
| pH of Sample/Solvent | pH 4-6 | ✓ | ||
| pH 7-8 | ✓ | |||
| pH < 3 or > 9 | ✓ | |||
| Temperature | 4°C (Sample Preparation) | ✓ | ||
| 25°C (Room Temperature) | ✓ | |||
| > 40°C (e.g., in MS source) | ✓ | |||
| Solvent Composition | Aprotic Solvents (e.g., Acetonitrile) | ✓ | ||
| Protic Solvents (e.g., Water, Methanol) | ✓ | |||
| Aqueous buffers at extreme pH | ✓ | |||
| Exposure Time | < 1 hour | ✓ | ||
| 1-4 hours | ✓ | |||
| > 4 hours | ✓ |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in a Given Solvent
Objective: To determine the extent of deuterium back-exchange of this compound under specific experimental conditions.
Methodology:
-
Standard Preparation:
-
Prepare a stock solution of this compound in a non-protic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to 1 µg/mL in the solvent to be tested (e.g., mobile phase A, mobile phase B, reconstitution solvent).
-
-
Incubation:
-
Incubate the working solution under the conditions to be tested (e.g., room temperature for 4 hours, 40°C for 1 hour).
-
-
Analysis:
-
Analyze the incubated solution by LC-MS or direct infusion mass spectrometry.
-
Monitor the ion chromatograms for the m/z of this compound and its potential exchange products (d2, d1, and d0).
-
-
Data Interpretation:
-
Calculate the percentage of deuterium loss by comparing the peak areas of the deuterated and partially deuterated species to the total peak area.
-
Visualizations
Caption: Troubleshooting workflow for deuterium exchange issues.
Caption: Structure of 4-Acetamidoantipyrine with deuterium label position.
References
storage and handling guidelines to prevent degradation of 4-Acetamidoantipyrine-d3
This technical support center provides researchers, scientists, and drug development professionals with essential guidelines for the storage and handling of 4-Acetamidoantipyrine-d3 to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Storage and Handling Guidelines
Proper storage and handling are crucial to maintain the integrity and stability of this compound.
Appearance: White to Off-White Solid.[1]
Storage Recommendations:
To ensure the long-term stability of this compound, it is recommended to store it under the following conditions. Adherence to these guidelines will minimize degradation and ensure the reliability of your experimental results.
| Condition | Solid Form | In Solution (Acetonitrile) |
| Temperature | -20°C for long-term storage (≥ 4 years)[2] or 2-8°C for shorter periods.[1] | 4°C[3] |
| Light | Protect from light to prevent photodegradation.[4] | Store in amber vials or protect from light. |
| Atmosphere | Store in a tightly sealed container. | Store in a tightly sealed container. |
Handling Precautions:
When working with this compound, it is important to follow these safety and handling procedures to avoid contamination and ensure personal safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and eye protection.
-
Ventilation: Use in a well-ventilated area to avoid inhalation of dust or vapors.[5]
-
Avoid Contact: Prevent contact with skin and eyes.[5] In case of contact, rinse thoroughly with water.
-
Hygienic Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Troubleshooting Guide
This guide addresses common problems that may arise during the use of this compound, focusing on potential degradation issues.
Logical Flow for Troubleshooting Degradation
The following diagram illustrates a logical workflow to identify and resolve potential degradation of this compound in your experiments.
Caption: Troubleshooting workflow for identifying and mitigating degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: I observe an additional peak in my chromatogram that I suspect is a degradant. What could it be?
A1: A common degradation product of this compound is 4-aminoantipyrine-d3, which is formed through hydrolysis of the acetamido group.[1][6] Other potential degradants, especially under oxidative conditions, can include hydroxylated and ring-opened products.[4][5]
Q2: How sensitive is this compound to light?
A2: 4-Acetamidoantipyrine is known to undergo photodegradation when exposed to light, particularly simulated solar irradiation.[3] Although the degradation is slower compared to some related compounds, with a half-life of about 28 hours under experimental conditions, it is still a significant factor.[3] Therefore, it is crucial to protect the compound from light during storage and, if possible, during experimental procedures.
Q3: My experimental protocol involves heating. How will this affect the stability of this compound?
A3: Elevated temperatures can significantly accelerate the degradation of 4-Acetamidoantipyrine, especially in the presence of oxidizing agents like persulfate.[5] If your protocol involves heat, it is important to consider the potential for increased degradation. If possible, minimize the duration of heating or use the lowest effective temperature.
Q4: Can the pH of my solution affect the stability of this compound?
A4: While some studies on degradation in the presence of oxidizing agents have shown that the initial pH does not have a major impact, extreme pH conditions could potentially lead to hydrolysis of the acetamido group.[4][5] It is generally good practice to maintain a near-neutral pH unless your experimental protocol requires acidic or basic conditions.
Q5: What are the main degradation pathways for this compound?
A5: The primary degradation pathways for 4-Acetamidoantipyrine are hydrolysis and oxidation. Photodegradation is also a relevant pathway. The following diagram illustrates these processes.
Caption: Key degradation pathways of 4-Acetamidoantipyrine.
Experimental Protocols
For detailed experimental protocols on the degradation of 4-Acetamidoantipyrine, please refer to the following publication:
-
Efficient Degradation of 4-Acetamidoantipyrin Using a Thermally Activated Persulfate System: This study provides a detailed methodology for investigating the degradation of 4-Acetamidoantipyrine using advanced oxidation processes, including the preparation of solutions, experimental setup, and analytical methods.[4][5]
References
- 1. Buy 4-Acetamidoantipyrine | 83-15-8 [smolecule.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Photodegradation study of three dipyrone metabolites in various water systems: identification and toxicity of their photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient Degradation of 4-Acetamidoantipyrin Using a Thermally Activated Persulfate System [ideas.repec.org]
- 5. mdpi.com [mdpi.com]
- 6. 4-Acetylaminoantipyrine | C13H15N3O2 | CID 65743 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Method Validation for 4-Acetamidoantipyrine-d3 Quantification in Serum
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of 4-Acetamidoantipyrine (4-AAA) in serum, utilizing its deuterated internal standard, 4-Acetamidoantipyrine-d3. The methods presented are based on established bioanalytical techniques and have been validated to meet regulatory expectations for accuracy, precision, and reliability.
Method 1: Protein Precipitation (PPT)
This method employs a simple and rapid protein precipitation technique for sample cleanup, making it suitable for high-throughput analysis.
Method 2: Liquid-Liquid Extraction (LLE)
This method utilizes liquid-liquid extraction for a more thorough sample cleanup, which can be advantageous in reducing matrix effects and improving sensitivity.
Comparative Performance Data
The following tables summarize the key validation parameters for each method, allowing for a direct comparison of their performance characteristics.
Table 1: Calibration Curve and Sensitivity
| Parameter | Method 1: Protein Precipitation | Method 2: Liquid-Liquid Extraction |
| Linearity Range | 10 - 5000 ng/mL | 5 - 2500 ng/mL |
| Correlation Coefficient (r²) | >0.997 | >0.998 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 5 ng/mL |
Table 2: Accuracy and Precision
| Quality Control | Method 1: Protein Precipitation | Method 2: Liquid-Liquid Extraction |
| Accuracy (% Bias) | Precision (%RSD) | Accuracy (% Bias) | Precision (%RSD) | |
| LLOQ | -3.5% | 8.9% | -2.8% | 9.5% |
| Low QC | 2.1% | 6.5% | 1.5% | 7.2% |
| Medium QC | 0.8% | 4.2% | -0.5% | 5.1% |
| High QC | -1.2% | 3.1% | -1.8% | 3.8% |
Table 3: Recovery and Matrix Effect
| Parameter | Method 1: Protein Precipitation | Method 2: Liquid-Liquid Extraction |
| Mean Recovery | >92% | >85% |
| Matrix Effect | <12% | <10% |
Experimental Protocols
Method 1: Protein Precipitation (PPT) Protocol
1. Sample Preparation:
-
To 50 µL of serum sample, add 150 µL of acetonitrile (B52724) containing 100 ng/mL of this compound (Internal Standard).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new vial for LC-MS/MS analysis.
2. Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions.
3. Mass Spectrometry:
-
Ionization: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
4-Acetamidoantipyrine: Precursor ion (Q1) m/z 246.1 → Product ion (Q3) m/z 189.1
-
This compound: Precursor ion (Q1) m/z 249.1 → Product ion (Q3) m/z 192.1
-
Method 2: Liquid-Liquid Extraction (LLE) Protocol
1. Sample Preparation:
-
To 100 µL of serum sample, add 25 µL of 100 ng/mL this compound (Internal Standard).
-
Add 50 µL of 0.1 M sodium hydroxide.
-
Add 600 µL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 6,000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
2. Liquid Chromatography:
-
Column: Phenyl-Hexyl column (e.g., 100 x 2.1 mm, 3 µm).
-
Mobile Phase A: 5 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: Start with 10% B, ramp to 90% B over 4 minutes, hold for 1 minute, and then return to initial conditions.
3. Mass Spectrometry:
-
Ionization: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
4-Acetamidoantipyrine: Precursor ion (Q1) m/z 246.1 → Product ion (Q3) m/z 189.1
-
This compound: Precursor ion (Q1) m/z 249.1 → Product ion (Q3) m/z 192.1
-
Method Validation Workflow
The following diagram illustrates the key stages involved in the validation of a bioanalytical method, ensuring its suitability for the intended purpose.
Caption: Bioanalytical Method Validation Workflow.
The Gold Standard Debate: A Comparative Guide to 4-Acetamidoantipyrine-d3 and ¹³C-Labeled Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the pursuit of accurate and reliable quantitative data is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the choice of an appropriate internal standard is a critical factor that can significantly influence assay performance. This guide provides an objective comparison between the commonly used deuterated internal standard, 4-Acetamidoantipyrine-d3, and its theoretically superior counterpart, a ¹³C-labeled version. This comparison is based on well-established principles of stable isotope-labeled internal standards, supported by experimental data from analogous compounds, to guide the selection of the most suitable internal standard for robust and defensible bioanalytical results.
Executive Summary: The Isotope Effect
The fundamental difference in performance between deuterium-labeled and ¹³C-labeled internal standards lies in the "isotope effect." The significant mass difference between hydrogen and deuterium (B1214612) can alter the physicochemical properties of the molecule, potentially leading to a chromatographic shift where the deuterated standard elutes slightly earlier than the unlabeled analyte.[1][2] This can compromise the accuracy of quantification, especially in the presence of matrix effects that may vary across the chromatographic peak.[1][3] In contrast, the smaller relative mass difference between carbon-12 and carbon-13 results in negligible chromatographic shifts, ensuring near-perfect co-elution with the analyte.[1][4] This superior co-elution allows the ¹³C-labeled internal standard to more effectively compensate for variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement, ultimately leading to more accurate and precise results.[1][3]
While this compound is commercially available, the availability of a ¹³C-labeled version is less common, which may explain the lack of direct comparative studies in the published literature.[5] However, the principles derived from studies of other small molecules consistently demonstrate the advantages of ¹³C-labeling for high-stakes bioanalytical work.
Performance Comparison: Deuterated vs. ¹³C-Labeled Internal Standards
The following table summarizes the key performance parameters based on data from studies comparing deuterated and ¹³C-labeled internal standards for various analytes. While direct data for 4-Acetamidoantipyrine is not available, these findings from analogous compounds provide a strong basis for performance expectation.
| Performance Parameter | This compound (Deuterated) | ¹³C-Labeled 4-Acetamidoantipyrine | Key Scientific Principles & Supporting Data |
| Chromatographic Co-elution | May exhibit a slight retention time shift, often eluting earlier than the analyte.[1][2] | Expected to co-elute perfectly with the analyte.[1][4] | The C-²H bond is slightly weaker than the C-¹H bond, which can lead to altered chromatographic behavior. Studies on amphetamines have shown that the chromatographic resolution between the analyte and the deuterated internal standard increases with the number of deuterium substitutions, while the ¹³C-labeled standard co-elutes perfectly.[4] |
| Accuracy & Precision | Potential for bias due to differential matrix effects if chromatographic separation occurs.[1] | Generally provides higher accuracy and precision due to better correction for matrix effects.[1][3] | In a comparative study, the mean bias for a deuterated standard was 96.8% with a standard deviation of 8.6%, whereas the ¹³C-labeled standard showed a mean bias of 100.3% with a standard deviation of 7.6%.[1] |
| Isotopic Stability | Deuterium atoms, particularly on certain positions, can be susceptible to back-exchange with protons from the solvent or matrix, compromising the integrity of the standard.[4] | The ¹³C label is integrated into the carbon skeleton of the molecule and is not susceptible to exchange.[4] | This inherent stability of the ¹³C label ensures that the concentration of the internal standard remains constant throughout the analytical process. |
| Correction for Matrix Effects | Less effective if there is a chromatographic shift, as the analyte and internal standard experience different ionization conditions.[1][3] | Highly effective due to co-elution, ensuring that both the analyte and the internal standard are subjected to the same matrix effects at the same time.[1][3] | Studies have shown an improved ability to compensate for ion suppression effects when ¹³C-labeled internal standards are used compared to their deuterated counterparts.[3] |
| Commercial Availability & Cost | Generally more readily available and less expensive. | Often less commercially available and typically more expensive to synthesize.[5] | The complexity of introducing ¹³C atoms into a molecule contributes to the higher cost. |
Experimental Protocols
A robust bioanalytical method validation should be conducted to empirically determine the performance of the chosen internal standard. The following is a generalized protocol for a comparative validation study of this compound and a ¹³C-labeled 4-Acetamidoantipyrine.
Preparation of Stock and Working Solutions
-
Prepare individual stock solutions of 4-Acetamidoantipyrine, this compound, and ¹³C-labeled 4-Acetamidoantipyrine in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solutions to appropriate concentrations for spiking into the biological matrix to create calibration standards and quality control (QC) samples.
Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological matrix (e.g., human plasma), add 25 µL of the internal standard working solution (either this compound or ¹³C-labeled 4-Acetamidoantipyrine).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
Chromatographic Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from low to high organic phase to ensure adequate separation and peak shape.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
4-Acetamidoantipyrine: Precursor ion (m/z) → Product ion (m/z)
-
This compound: Precursor ion (m/z+3) → Product ion (m/z+3)
-
¹³C-labeled 4-Acetamidoantipyrine: Precursor ion (m/z+n) → Product ion (m/z+n) (where 'n' is the number of ¹³C labels)
-
-
Method Validation Parameters
The method should be validated in accordance with regulatory guidelines (e.g., FDA, EMA). Key parameters to compare between the two internal standards include:
-
Selectivity: Analyze at least six different blank matrix lots to ensure no interference at the retention times of the analyte and internal standards.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on three different days to determine intra- and inter-day accuracy and precision.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked matrix samples to that in a neat solution. This should be assessed in at least six different matrix lots. The internal standard's ability to normalize this effect is a critical point of comparison.
-
Recovery: Compare the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples to determine the efficiency of the extraction process.
Visualizing the Workflow and Decision Logic
To further clarify the experimental and logical processes, the following diagrams are provided.
Caption: Experimental workflow for comparing internal standards.
Caption: Decision tree for internal standard selection.
Conclusion and Recommendation
While deuterated internal standards like this compound can be suitable for many applications and are often more accessible, the scientific evidence strongly supports the superiority of ¹³C-labeled internal standards for achieving the highest levels of accuracy and precision in quantitative bioanalysis.[1][3] The near-perfect co-elution and isotopic stability of ¹³C-labeled standards provide a more robust correction for analytical variability, particularly in complex biological matrices.[1][4] For pivotal studies in drug development and clinical research where data integrity is non-negotiable, the investment in a ¹³C-labeled internal standard, when available, is a scientifically sound decision that leads to more reliable and defensible results. In the absence of a commercially available ¹³C-labeled 4-Acetamidoantipyrine, careful and thorough validation of this compound is essential to understand and mitigate any potential limitations arising from the isotope effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Linearity and Range for 4-Acetamidoantipyrine-d3 Calibration Curves: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise quantification of analytes in biological matrices is paramount for accurate pharmacokinetic and bioequivalence studies. The use of stable isotope-labeled internal standards, such as 4-Acetamidoantipyrine-d3, is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for ensuring the reliability of bioanalytical data. This guide provides a comprehensive overview of the assessment of linearity and range for calibration curves using this compound, supported by experimental data from a validated bioanalytical method.
Understanding Linearity and Range in Bioanalytical Method Validation
Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Establishing a robust linear calibration curve is a critical step in bioanalytical method validation. It ensures that the measured response of the analytical instrument accurately reflects the concentration of the analyte over the expected physiological or experimental concentrations. The use of a deuterated internal standard like this compound is crucial for correcting variabilities in sample preparation and instrument response, thereby enhancing the accuracy and precision of the quantification.
Comparative Analysis of a Validated LC-MS/MS Method
A key study by Schote et al. (2020) provides a validated LC-MS/MS method for the simultaneous quantification of the four major metabolites of metamizole (B1201355), including 4-Acetamidoantipyrine (4-AAA), in human plasma. This method employs the deuterated analog, this compound (4-AAA-d3), as an internal standard.[1][2]
Data Presentation: Linearity and Range
The performance of the calibration curve for 4-Acetamidoantipyrine using this compound as an internal standard is summarized in the table below.
| Analyte | Internal Standard | Calibration Range (ng/mL) | Correlation Coefficient (r) |
| 4-Acetamidoantipyrine (4-AAA) | This compound (4-AAA-d3) | 10 - 5000 | > 0.996 |
Data sourced from Schote et al. (2020)[1][2]
The data demonstrates excellent linearity over a wide dynamic range, with a correlation coefficient exceeding 0.996, indicating a strong positive correlation between the instrument response and the analyte concentration.[1][2]
Experimental Protocols
The following is a detailed methodology based on the validated LC-MS/MS method for the quantification of 4-Acetamidoantipyrine.
Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare individual stock solutions of 4-Acetamidoantipyrine and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Calibration Standard Working Solutions: Prepare a series of working solutions for the calibration curve by serially diluting the 4-Acetamidoantipyrine stock solution with a mixture of methanol (B129727) and water (e.g., 50:50, v/v) to achieve the desired concentration range (e.g., 10 ng/mL to 5000 ng/mL).
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a fixed concentration (e.g., 100 ng/mL).[2]
Sample Preparation
-
Spiking: To a small volume of blank human plasma (e.g., 20 µL), add the internal standard working solution.[2]
-
Protein Precipitation: Add a protein precipitation agent, such as methanol containing 0.5% formic acid, to the plasma sample.[2]
-
Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Dilution and Injection: Transfer the supernatant, dilute if necessary, and inject an aliquot into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Flow Rate: A typical flow rate for analytical LC-MS/MS.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for both 4-Acetamidoantipyrine and this compound.
-
Data Analysis and Linearity Assessment
-
Construct a calibration curve by plotting the peak area ratio of 4-Acetamidoantipyrine to this compound against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis (e.g., weighted 1/x²) to determine the slope, intercept, and correlation coefficient (r or r²). A correlation coefficient greater than 0.99 is generally considered acceptable for bioanalytical methods.
Workflow for Assessing Calibration Curve Linearity and Range
The following diagram illustrates the logical workflow for establishing the linearity and range of a bioanalytical method using a deuterated internal standard.
References
Enhancing Bioanalytical Accuracy and Precision: A Guide to 4-Acetamidoantipyrine-d3 in Inter-Laboratory Studies
In the landscape of drug development and clinical research, the accuracy and precision of bioanalytical methods are paramount. For researchers and scientists, the choice of internal standard can significantly impact the reliability of quantitative mass spectrometry assays. This guide provides a comprehensive comparison of bioanalytical methods utilizing the deuterated internal standard 4-Acetamidoantipyrine-d3, highlighting its superior performance in ensuring data integrity across inter-laboratory studies.
The Gold Standard: Isotope Dilution Mass Spectrometry with Deuterated Internal Standards
Deuterated internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis.[1] The underlying principle, isotope dilution mass spectrometry (IDMS), is a reference technique renowned for its ability to enhance the accuracy and precision of measurements.[2] This method involves introducing a known quantity of the isotopically labeled compound into the sample at an early stage of the analytical process.[3] Because deuterated standards like this compound are chemically identical to the analyte of interest, they co-elute and experience the same variations in sample preparation, extraction efficiency, and potential matrix effects (ion suppression or enhancement).[4][5] This co-behavior allows for reliable correction of these variabilities, leading to highly accurate and reproducible results.[4][6]
The use of a stable isotope-labeled internal standard is a key recommendation in regulatory guidelines for bioanalytical method validation.[4] By calculating the ratio of the analyte's signal to that of the internal standard, quantitative accuracy is maintained even when absolute signal intensities fluctuate.[1]
Comparative Performance in Bioanalytical Methods
Inter-laboratory studies consistently demonstrate that methods employing deuterated internal standards exhibit superior performance compared to those using other internal standards or no internal standard at all. While specific inter-laboratory proficiency test data for this compound is not publicly available, the well-established principles of IDMS allow for a clear comparison of expected performance.
| Parameter | Without Internal Standard | Analog Internal Standard | Deuterated Internal Standard (e.g., this compound) |
| Accuracy (% Bias) | High variability | Moderate variability | Low variability (typically within ±15%) [7] |
| Precision (%CV) | Often >20% | 10-20% | Excellent (typically <15%) [7] |
| Matrix Effect | Significant & uncorrected | Partial correction | Effectively corrected [4] |
| Recovery | Variable & uncorrected | Partial correction | Variations are compensated [1] |
| Inter-Lab Reproducibility | Poor | Fair | High [4] |
This table summarizes the expected performance based on established principles of bioanalytical method validation.
Experimental Protocol: A Typical Bioanalytical Workflow
A robust and well-documented experimental protocol is crucial for achieving accurate and precise results. Below is a detailed methodology for a typical bioanalytical workflow for the quantification of a drug in human plasma using this compound as an internal standard.
1. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and this compound in a suitable organic solvent (e.g., methanol).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration.
2. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, calibration standards, and quality control (QC) samples.
-
To 100 µL of each sample, add the internal standard working solution.
-
Add a protein precipitation agent (e.g., acetonitrile) to precipitate plasma proteins.
-
Vortex mix and then centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Use a suitable C18 column for chromatographic separation. The mobile phase composition and gradient are optimized to achieve good peak shape and separation from matrix components.
-
Mass Spectrometry (MS/MS): Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Optimize the MRM transitions for both the analyte and this compound.
4. Data Processing and Quantification:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Principles
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
Caption: Bioanalytical workflow using a deuterated internal standard.
Caption: Principle of Isotope Dilution Mass Spectrometry.
References
- 1. benchchem.com [benchchem.com]
- 2. Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. texilajournal.com [texilajournal.com]
- 6. Isotope Dilution Mass Spectrometry - PTB.de [ptb.de]
- 7. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Recovery of 4-Acetamidoantipyrine-d3 in Complex Matrices
For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites is paramount. 4-Acetamidoantipyrine (4-AAA) is a key metabolite of the widely used analgesic drug metamizole (B1201355) (also known as dipyrone).[1][2] Its deuterated form, 4-Acetamidoantipyrine-d3, serves as an essential internal standard for quantitative analysis by mass spectrometry, ensuring accuracy and precision by compensating for matrix effects and variations in sample processing. This guide provides a comparative overview of common extraction methodologies for 4-AAA from complex biological matrices, with the expectation that the recovery of the deuterated internal standard, this compound, will closely mirror that of the non-labeled analyte.
Comparison of Extraction Methodologies
The choice of extraction method depends on the complexity of the matrix, the required level of cleanliness of the final extract, and the desired sample throughput. The most common techniques for the extraction of 4-Acetamidoantipyrine and related metabolites from biological fluids are protein precipitation (PPT), solid-phase extraction (SPE), and liquid-liquid extraction (LLE).
| Method | Principle | Typical Matrices | Reported Recovery Ranges for Related Analytes | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Addition of a miscible organic solvent (e.g., acetonitrile (B52724), methanol) to denature and precipitate proteins.[3][4] | Plasma, Serum, Whole Blood | 80-100% | Fast, simple, cost-effective, suitable for high-throughput screening.[5] | Less clean extract, potential for ion suppression in LC-MS/MS, analyte loss due to co-precipitation.[5] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent. | Plasma, Urine, Tissue Homogenates | 93-100% for metamizole metabolites in plasma[6]; 45-95% in bovine muscle[2] | Provides a cleaner extract, reduces matrix effects, allows for sample concentration. | More time-consuming and expensive than PPT, requires method development for sorbent and solvent selection. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on its solubility. | Plasma, Urine | Not specifically reported for 4-AAA, but a common technique for drug metabolite extraction. | High recovery and clean extracts are achievable. | Can be labor-intensive, may require larger volumes of organic solvents, can be difficult to automate. |
| "Dilute and Shoot" | Simple dilution of the sample with a suitable solvent before direct injection into the analytical instrument. | Urine | Not applicable as it's a dilution method, but effective for reducing matrix effects in less complex matrices.[7] | Very fast and simple, minimal sample preparation. | Only suitable for relatively clean matrices, significant matrix effects can still be present. |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison. It is assumed that this compound is added to the sample at the beginning of the extraction process to serve as an internal standard.
1. Protein Precipitation (PPT) for Plasma/Serum Samples
This protocol is a common and rapid method for preparing plasma or serum samples.
-
Materials:
-
Plasma or serum sample
-
Acetonitrile (ACN) or Methanol (B129727) (MeOH), chilled
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
-
-
Procedure:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add the internal standard solution containing this compound.
-
Add 300-400 µL of chilled acetonitrile or methanol (a 3:1 or 4:1 solvent-to-sample ratio).[3]
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.
-
Centrifuge the sample at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or an autosampler vial for analysis by LC-MS/MS.
-
The supernatant can be evaporated to dryness and reconstituted in the mobile phase to increase analyte concentration if necessary.
-
2. Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a cleaner sample extract compared to protein precipitation and is suitable for more sensitive assays.
-
Materials:
-
Plasma sample
-
C18 SPE cartridge
-
Methanol
-
Water
-
SPE vacuum manifold
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
To 0.3 mL of plasma, add the internal standard solution containing this compound.[6]
-
Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
Elute the analyte and internal standard from the cartridge with 1 mL of methanol.[6]
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
-
3. "Dilute and Shoot" for Urine Samples
This is a rapid method suitable for high-throughput screening of urine samples.
-
Materials:
-
Urine sample
-
Mobile phase or a suitable dilution solvent (e.g., water:methanol mixture)
-
Vortex mixer
-
Centrifuge (optional, for turbid samples)
-
Autosampler vials
-
-
Procedure:
-
If the urine sample is turbid, centrifuge at high speed for 5-10 minutes and use the supernatant.
-
In a microcentrifuge tube or autosampler vial, add 50 µL of the urine sample.
-
Add the internal standard solution containing this compound.
-
Add 450 µL of the dilution solvent (this represents a 1:10 dilution, which can be adjusted as needed to minimize matrix effects).
-
Vortex the mixture to ensure homogeneity.
-
Directly inject an aliquot of the diluted sample into the LC-MS/MS system.
-
Metabolic Pathway of Metamizole
The following diagram illustrates the metabolic pathway leading to the formation of 4-Acetamidoantipyrine.
Experimental Workflow for Sample Analysis
The general workflow for the analysis of this compound in a complex matrix is depicted below.
References
- 1. Novel bioactive metabolites of dipyrone (metamizol) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid method for the determination of metamizole residues in bovine muscle by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of antipyrine metabolites in human plasma by solid-phase extraction and micellar liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. algimed.com [algimed.com]
Harnessing Specificity and Selectivity: A Comparative Guide to Methods Utilizing 4-Acetamidoantipyrine-d3
For researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies of metamizole (B1201355) (dipyrone), the accurate quantification of its metabolites is paramount. One of the four major metabolites, 4-Acetamidoantipyrine (4-AAA), serves as a key analyte in understanding the disposition of the parent drug. This guide provides a comprehensive comparison of analytical methods for the quantification of 4-AAA, with a focus on the specificity and selectivity afforded by the use of its deuterated stable isotope-labeled internal standard, 4-Acetamidoantipyrine-d3.
The use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard in quantitative mass spectrometry.[1] A SIL-IS, such as this compound, is chemically identical to the analyte of interest, differing only in isotopic composition. This near-perfect analogy ensures that the internal standard co-elutes with the analyte and experiences the same effects during sample preparation, chromatography, and ionization, thereby providing superior accuracy and precision in quantification.[1]
Comparative Performance of Internal Standards
The selection of an appropriate internal standard is a critical step in method development. While structural analogs can be employed, they often exhibit different physicochemical properties, leading to potential discrepancies in analytical performance. The following table compares the expected performance of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for 4-Acetamidoantipyrine quantification when using a deuterated internal standard versus a non-deuterated structural analog. The data for the deuterated internal standard is based on a validated method for the simultaneous analysis of metamizole metabolites.[2]
| Validation Parameter | Method with this compound (Expected) | Method with Non-Deuterated Structural Analog (Illustrative) |
| Linearity (R²) | >0.996[2] | Typically >0.99 |
| Accuracy (% Bias) | 93.1–100.3%[2] | Can be variable, typically within ±15% |
| Precision (%RSD) | ≤12.7%[2] | Generally higher, up to 15-20% |
| Recovery | >91.8%[2] | Can be inconsistent and differ from the analyte |
| Matrix Effects | Minimized due to co-elution | Potential for differential matrix effects |
| Specificity | High, mass difference prevents crosstalk | Potential for interference from endogenous compounds |
Metabolic Pathway of Metamizole
Metamizole is a prodrug that is rapidly hydrolyzed to its active metabolite, 4-methylaminoantipyrine (MAA). MAA is further metabolized in the liver to 4-aminoantipyrine (B1666024) (AA), 4-formylaminoantipyrine (B29614) (FAA), and the analyte of focus, 4-Acetamidoantipyrine (AAA). The metabolic conversion of MAA to AAA is a key pathway in the drug's biotransformation.
Experimental Protocols
A detailed methodology is crucial for the successful implementation and validation of an analytical method. The following protocol is based on a validated LC-MS/MS method for the quantification of metamizole metabolites in human plasma.[2]
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-Acetamidoantipyrine and this compound in methanol (B129727).
-
Working Solutions: Prepare serial dilutions of the 4-Acetamidoantipyrine stock solution in methanol:water (1:1, v/v) to create calibration standards. Prepare a separate working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in methanol containing 0.5% formic acid to be used as the internal standard spiking solution.
Sample Preparation (Protein Precipitation)
-
To 20 µL of human plasma in a microcentrifuge tube, add 150 µL of the internal standard spiking solution (containing this compound).
-
Vortex the mixture for 10 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A suitable reversed-phase column, such as a C18 or PFP column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate 4-Acetamidoantipyrine from other matrix components and metabolites.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor the specific precursor to product ion transitions for 4-Acetamidoantipyrine and this compound. For example:
-
4-Acetamidoantipyrine: m/z 246.1 → 204.1
-
This compound: m/z 249.1 → 207.1
-
Analytical Workflow
The following diagram illustrates the general workflow for the quantification of 4-Acetamidoantipyrine using a deuterated internal standard.
Conclusion
For the specific and selective quantification of 4-Acetamidoantipyrine, the use of its deuterated internal standard, this compound, in conjunction with LC-MS/MS is the recommended approach. This methodology offers superior performance in terms of accuracy, precision, and robustness by effectively compensating for variability during sample analysis. The detailed experimental protocol and comparative data presented in this guide provide a solid foundation for researchers and scientists in the development and validation of reliable analytical methods for pharmacokinetic and metabolism studies of metamizole.
References
A Comparative Guide to the Analytical Detection and Quantification of 4-Acetamidoantipyrine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the detection and quantification of 4-Acetamidoantipyrine, a metabolite of the drug metamizole. As the deuterated internal standard, 4-Acetamidoantipyrine-d3 is critical for accurate quantification in complex biological matrices. This document outlines the performance of the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and compares it with alternative techniques, offering insights into their respective limits of detection (LOD) and quantification (LOQ).
While specific LOD and LOQ values for this compound are not typically published, as it serves as an internal standard, the performance data for its non-deuterated counterpart, 4-Acetamidoantipyrine, and structurally related compounds provide a strong benchmark for analytical sensitivity.
Comparison of Analytical Methods
The primary method for the quantification of 4-Acetamidoantipyrine in biological samples is LC-MS/MS, renowned for its high sensitivity and selectivity. However, other techniques such as UV-Vis Spectrophotometry and Capillary Electrophoresis can also be employed, each with its own set of performance characteristics.
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix |
| LC-MS/MS | 4-Methylamino antipyrine (B355649) | Not explicitly stated, but calibration range starts at 0.100 µg/mL[1] | 0.100 µg/mL (as lower limit of calibration)[1] | Human Plasma |
| UV-Vis Spectrophotometry | Paracetamol* | 0.480 µg/mL[2] | 1.457 µg/mL[2] | Bulk Drug/Tablets |
| Capillary Electrophoresis | Aminoalkanol Derivatives** | 65.1 - 65.7 ng/mL[3] | 216.5 - 218.1 ng/mL[3] | Serum |
*Note: Data for Paracetamol (Acetaminophen) is used as an illustrative example for UV-Vis spectrophotometry due to the lack of specific data for 4-Acetamidoantipyrine. **Note: Data for enantiomers of two aminoalkanol derivatives is provided as an example of the sensitivity of capillary electrophoresis for pharmaceutical compounds.
Experimental Protocols
Determination of LOD and LOQ by LC-MS/MS
The determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) is a critical component of validating any quantitative analytical method. For LC-MS/MS, this is typically performed using one of the following approaches:
1. Signal-to-Noise (S/N) Ratio Method:
-
LOD: The analyte concentration that results in a signal-to-noise ratio of 3:1.
-
LOQ: The analyte concentration that results in a signal-to-noise ratio of 10:1.
Protocol:
-
Prepare a series of calibration standards of 4-Acetamidoantipyrine with decreasing concentrations, including a blank sample (matrix without the analyte).
-
Inject the standards into the LC-MS/MS system.
-
Determine the noise level from the chromatogram of the blank sample in the region where the analyte peak would elute.
-
Analyze the low-concentration standards and measure the signal height of the analyte peak.
-
Calculate the S/N ratio for each low-concentration standard.
-
The concentration at which the S/N ratio is approximately 3 is determined as the LOD, and the concentration at which the S/N is approximately 10 with acceptable precision and accuracy is the LOQ.
2. Standard Deviation of the Response and the Slope of the Calibration Curve:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where:
-
σ is the standard deviation of the y-intercepts of the regression lines.
-
S is the slope of the calibration curve.
Protocol:
-
Prepare a series of calibration standards at the lower end of the expected concentration range.
-
Inject each standard multiple times (e.g., n=6) to get a statistically relevant dataset.
-
Construct a calibration curve by plotting the analyte response versus concentration.
-
Calculate the slope (S) of the calibration curve.
-
Determine the standard deviation of the y-intercepts (σ) from the regression analysis.
-
Calculate the LOD and LOQ using the formulas above.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of experiments for determining the LOD and LOQ of 4-Acetamidoantipyrine using LC-MS/MS.
Caption: A flowchart of the LC-MS/MS experimental workflow.
Caption: Decision tree for determining LOD and LOQ based on S/N.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
